molecular formula C21H21ClN4OS B1439945 MK-3168 (12C) CAS No. 1242441-26-4

MK-3168 (12C)

Cat. No.: B1439945
CAS No.: 1242441-26-4
M. Wt: 412.9 g/mol
InChI Key: WRBFPGYDKJBYBI-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3168 (12C) is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality MK-3168 (12C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-3168 (12C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBFPGYDKJBYBI-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)[C@H]4C[C@@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242441-26-4
Record name MK-3168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242441264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ67MDQ7KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Action of MK-3168: A Technical Guide to a Key PET Tracer for Fatty Acid Amide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3168 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in the endocannabinoid system. Developed as a positron emission tomography (PET) tracer, [11C]MK-3168 serves as a critical tool for in vivo imaging and quantification of FAAH in the brain.[1][2] Its primary application lies in understanding the distribution and activity of FAAH in both healthy and diseased states, as well as assessing the target engagement of novel FAAH inhibitors under clinical investigation. This technical guide provides an in-depth overview of the mechanism of action of MK-3168, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action

The mechanism of action of MK-3168 is centered on its high-affinity and selective binding to the FAAH enzyme. FAAH is the primary catabolic enzyme responsible for the hydrolysis of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, which can lead to a range of physiological effects, including analgesia and anxiolysis.

MK-3168, when radiolabeled with carbon-11 ([11C]MK-3168), acts as a molecular probe. Following intravenous administration, it readily crosses the blood-brain barrier and binds to FAAH enzymes in the brain. The emitted positrons from the decay of 11C can be detected by a PET scanner, allowing for the three-dimensional mapping of FAAH distribution and density. The signal intensity of [11C]MK-3168 in a specific brain region is directly proportional to the concentration of FAAH in that area.

In the context of drug development, pre- and post-dosing PET scans with [11C]MK-3168 can be utilized to determine the percentage of FAAH occupancy by a therapeutic FAAH inhibitor at various doses. This provides crucial pharmacokinetic and pharmacodynamic information, aiding in the selection of optimal clinical trial dosages.

Signaling Pathway

The signaling pathway influenced by the action of FAAH, and consequently by its inhibitor MK-3168, is a cornerstone of the endocannabinoid system. The diagram below illustrates the central role of FAAH in regulating anandamide signaling.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes NAPE NAPE AEA->CB1R Binds to (Retrograde Signaling) FAAH FAAH AEA->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MK3168 MK-3168 MK3168->FAAH Inhibits Depolarization Depolarization Depolarization->NAPE_PLD Activates

FAAH Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative parameters of MK-3168, providing a comparative overview of its binding affinity and inhibitory potency across different species.

ParameterHumanRhesusRatReference
FAAH Inhibition (IC50, nM) 1.05.51.7[2]
FAAH Inhibition (IC90, nM) 5.529-[1]
ParameterSpeciesKd (nM)Bmax (pmol/mg protein)Reference
[3H]MK-3168 Binding Human Cortex0.8 ± 0.11.2 ± 0.1[1]
Rhesus Cortex1.5 ± 0.22.1 ± 0.2[1]
Rat Cortex1.1 ± 0.13.5 ± 0.3[1]

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of MK-3168 to inhibit FAAH activity.

Materials:

  • Human, rhesus, or rat brain homogenates (source of FAAH)

  • [3H]Anandamide (substrate)

  • MK-3168 (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of MK-3168 in the assay buffer.

  • In a microplate, add the brain homogenate to each well.

  • Add the different concentrations of MK-3168 to the respective wells.

  • Initiate the enzymatic reaction by adding [3H]Anandamide to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).

  • Extract the unhydrolyzed [3H]Anandamide using an organic solvent (e.g., chloroform/methanol).

  • Measure the radioactivity of the aqueous phase (containing the hydrolyzed product, [3H]ethanolamine) using a scintillation counter.

  • Calculate the percentage of FAAH inhibition for each concentration of MK-3168.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo PET Imaging with [11C]MK-3168 in Rhesus Monkeys

Objective: To visualize and quantify FAAH in the brain of a living subject.

Materials:

  • [11C]MK-3168 (radioligand)

  • Anesthetized rhesus monkey

  • PET/CT scanner

  • Arterial blood sampling line (for metabolite analysis)

Procedure:

  • Anesthetize the rhesus monkey and position it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus intravenous injection of [11C]MK-3168.

  • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Collect arterial blood samples at predefined time points throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Reconstruct the PET images.

  • Analyze the time-activity curves (TACs) for different brain regions of interest.

  • Perform kinetic modeling of the PET data to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which are related to FAAH density.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a clinical PET imaging study designed to assess the target occupancy of an investigational FAAH inhibitor using [11C]MK-3168.

PET_Workflow cluster_screening Subject Screening & Baseline cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Baseline_PET Baseline [11C]MK-3168 PET Scan Medical_Screening->Baseline_PET Drug_Admin Administer Investigational FAAH Inhibitor Baseline_PET->Drug_Admin PK_Sampling Pharmacokinetic Sampling Drug_Admin->PK_Sampling Post_Dose_PET Post-Dose [11C]MK-3168 PET Scan Drug_Admin->Post_Dose_PET Data_Analysis Data Analysis & Occupancy Calculation Post_Dose_PET->Data_Analysis

Clinical PET Target Occupancy Workflow

References

An In-depth Technical Guide to the Discovery and Synthesis of the FAAH PET Tracer MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of MK-3168, a potent and selective positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroimaging, pharmacology, and medicinal chemistry.

Introduction: The Role of FAAH and the Need for a PET Tracer

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2] It is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] Inhibition of FAAH leads to increased levels of these endogenous signaling molecules, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][2] This makes FAAH a promising therapeutic target for a variety of neurological and psychiatric disorders.[2][3]

To facilitate the development of FAAH inhibitors and to better understand the role of FAAH in the brain, a selective and reliable PET tracer is essential. A FAAH PET tracer allows for the non-invasive in vivo quantification of FAAH expression and occupancy by drug candidates, providing critical information for dose selection and confirming target engagement in clinical studies.[4][5]

Discovery of MK-3168: A Journey from Pyrazole to Imidazole

The development of MK-3168 began with a lead compound from a pyrazole series.[1] While this initial compound showed reasonable FAAH inhibition, it possessed high lipophilicity, which is an undesirable characteristic for a central nervous system (CNS) PET tracer as it can lead to non-specific binding.[1] The medicinal chemistry effort, therefore, focused on reducing this lipophilicity while maintaining or improving potency.

A key strategic modification was the replacement of the pyrazole core with an imidazole ring.[1] This led to the synthesis of a series of imidazole analogues. Through this systematic approach, compound 6 was identified, which demonstrated a significantly improved profile with reduced lipophilicity and excellent FAAH inhibition potency across multiple species.[1] This compound, subsequently named MK-3168, was selected for radiolabeling and further evaluation as a PET tracer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-3168 (also referred to as compound 6 in initial publications).

Table 1: In Vitro FAAH Inhibition
SpeciesIC50 (nM)
Human1.0[6]
Rhesus5.5[6]
Rat1.7[6]
Table 2: Binding Affinity of [3H]-6 (MK-3168) in Brain Cortex Homogenates
SpeciesKd (nM)Bmax (fmol/mg protein)
Human1.3 ± 0.2130 ± 10
Rhesus1.1 ± 0.1120 ± 8
Rat1.5 ± 0.3150 ± 15

Data derived from tissue homogenate binding studies as described in the primary literature.[1]

Table 3: Physicochemical Properties of MK-3168
PropertyValue
HPLC log D2.8

As reported in the discovery publication.[1]

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) PL Membrane Phospholipids PL->Anandamide Synthesis on demand Anandamide->CB1 Binds to and activates receptor FAAH FAAH Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid MK3168 MK-3168 MK3168->FAAH Inhibits

Caption: FAAH-mediated hydrolysis of anandamide and its inhibition by MK-3168.

Experimental Workflow: Synthesis of MK-3168 Precursor

The synthesis of the precursor for radiolabeling involved a multi-step process, as depicted in the following workflow diagram.

Synthesis_Workflow start Start Materials: Chiral bromide (20) & Zinc species of (19) negishi Negishi Coupling start->negishi trityl_removal Trityl Group Removal (HCl) negishi->trityl_removal Compound 21 iodination Iodination (NIS) trityl_removal->iodination Imidazole 22 cs_coupling CuI-mediated C-S Coupling iodination->cs_coupling Iodoimidazole 23 hydrolysis Ester Hydrolysis cs_coupling->hydrolysis Sulfide 25 amide_formation Amide Formation hydrolysis->amide_formation precursor Precursor (8) amide_formation->precursor

Caption: Workflow for the chemical synthesis of the MK-3168 precursor.

Experimental Workflow: Radiolabeling of [11C]MK-3168

The final step to produce the PET tracer is the radiolabeling with Carbon-11, as shown below.

Radiolabeling_Workflow precursor Precursor (8) methylation Reaction with [11C]CH3I precursor->methylation product [11C]MK-3168 methylation->product

Caption: Radiolabeling workflow for the synthesis of [11C]MK-3168.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and evaluation of MK-3168, based on published literature.

Synthesis of MK-3168 Precursor (Compound 8)

The synthesis of the precursor for [11C]MK-3168 is a multi-step process:

  • Negishi Coupling: A Negishi-type coupling reaction is performed between a chiral bromide (compound 20 ) and the zinc species derived from commercially available compound 19 to yield compound 21 .[1]

  • Deprotection: The trityl protecting group on compound 21 is removed using hydrochloric acid (HCl) to give imidazole 22 .[1]

  • Iodination: Imidazole 22 is then converted to iodoimidazole 23 using N-iodosuccinimide (NIS).[1]

  • C-S Coupling: A copper(I) iodide (CuI)-mediated C-S coupling reaction is carried out between iodoimidazole 23 and thiol 24 to afford sulfide 25 .[1]

  • Hydrolysis and Amide Formation: The ester group in compound 25 is hydrolyzed, followed by an amide formation step to yield the final precursor, compound 8 .[1]

Radiosynthesis of [11C]MK-3168

The radiosynthesis of the final PET tracer is achieved through the following steps:

  • [11C]Methyl Iodide Production: [11C]Carbon dioxide produced from a cyclotron is converted into [11C]methyl iodide ([11C]CH3I) using standard radiochemistry procedures.[7]

  • Radiomethylation: The precursor, compound 8 , is reacted with [11C]CH3I to introduce the Carbon-11 label onto the imidazole nitrogen.[1]

  • Purification: The resulting [11C]MK-3168 is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[7]

  • Formulation: The purified [11C]MK-3168 is formulated in a physiologically compatible solution for intravenous injection.[7]

In Vitro FAAH Inhibition Assay (Whole Blood)

The potency of MK-3168 in inhibiting FAAH activity was determined using a whole blood assay:

  • Sample Preparation: Freshly collected human or rhesus monkey whole blood is used.[8]

  • Compound Incubation: Aliquots of the whole blood are incubated with varying concentrations of MK-3168.

  • Substrate Addition: A stable isotope-labeled substrate, such as [²H₄]AEA, is added to the samples to initiate the enzymatic reaction.[8]

  • Reaction Quenching: The reaction is stopped after a defined incubation period.

  • Product Analysis: The amount of the reaction product (e.g., [²H₄]ethanolamine) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • IC50 Determination: The concentration of MK-3168 that causes 50% inhibition of FAAH activity (IC50) is calculated from the dose-response curve.

In Vivo PET Imaging in Rhesus Monkeys

Preclinical evaluation of [11C]MK-3168 was performed in rhesus monkeys to assess its properties as a PET tracer:

  • Animal Preparation: Rhesus monkeys are anesthetized and positioned in the PET scanner.[5][9] Catheters are placed for radiotracer injection and arterial blood sampling.[5]

  • Radiotracer Administration: A bolus of [11C]MK-3168 is administered intravenously.[1]

  • PET Scan Acquisition: Dynamic PET data is acquired for a specified duration (e.g., 120 minutes) to measure the distribution and kinetics of the tracer in the brain.[9]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.[5]

  • Blocking Studies: To confirm target-specific binding, blocking studies are performed where a high dose of a non-radiolabeled FAAH inhibitor is administered prior to the injection of [11C]MK-3168. A reduction in tracer uptake in FAAH-rich brain regions indicates specific binding.[5]

  • Data Analysis: The PET data is reconstructed and analyzed using kinetic modeling to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which reflect the density of FAAH in different brain regions.[5]

Conclusion

MK-3168 is a high-quality PET tracer for imaging FAAH in the brain.[1] Its discovery through a focused medicinal chemistry effort to optimize both potency and physicochemical properties has resulted in a valuable tool for neuroscience research and the development of novel therapeutics targeting the endocannabinoid system. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this important neuroimaging agent.

References

Pharmacokinetics and biodistribution of [11C]MK-3168 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of [11C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. The information presented is collated from key preclinical studies in rodent and non-human primate models, offering a detailed resource for professionals in neuroscience research and drug development.

Introduction to [11C]MK-3168

[11C]MK-3168 is a potent and reversible inhibitor of FAAH, an integral membrane enzyme responsible for the degradation of endocannabinoids such as anandamide.[1][2][3] By imaging the distribution and density of FAAH in the brain, [11C]MK-3168 serves as a valuable tool for understanding the role of the endocannabinoid system in various physiological and pathological processes.[1][4] Furthermore, it aids in the clinical development of novel FAAH inhibitors by enabling the assessment of target engagement and dose-occupancy relationships.[1][4]

Pharmacokinetics and Metabolism

Following intravenous administration, [11C]MK-3168 rapidly crosses the blood-brain barrier.[2] Studies in humans have shown that the tracer undergoes rapid metabolism, with approximately 30-40% of the parent compound remaining in plasma 10 minutes post-injection, and near-complete elimination by 60 minutes.[5] Pre-treatment with an FAAH inhibitor, JNJ-42165279, was found to significantly slow the metabolism of [11C]MK-3168 in a dose-dependent manner.[5]

Biodistribution in Preclinical Models

Ex vivo biodistribution and PET imaging studies have been conducted in Sprague-Dawley rats and rhesus monkeys to characterize the uptake and distribution of [11C]MK-3168.

Rodent Studies

In male Sprague-Dawley rats, ex vivo biodistribution studies demonstrated significant brain uptake of [11C]MK-3168. At 2 minutes post-injection, the standardized uptake value (SUV) in the cortex was 4.6 ± 0.1, which increased to 7.8 ± 0.1 at 40 minutes.[6] Pre-treatment with the selective FAAH inhibitor URB597 resulted in a greater than 90% reduction in radioactivity uptake across all brain regions, with a 98% blockade observed in the FAAH-rich cortex, confirming the tracer's high specificity for its target.[6]

Non-Human Primate Studies

PET studies in rhesus monkeys have shown that [11C]MK-3168 exhibits good brain uptake and a distribution consistent with the known regional density of FAAH.[2][3][7] The tracer accumulated in FAAH-enriched areas such as the frontal cortex, striatum, and hippocampus, reaching maximum signal intensity at approximately 45 minutes post-injection.[2]

Blocking experiments with a potent FAAH inhibitor demonstrated a total-to-nonspecific signal ratio of approximately 2:1, indicating specific binding.[2] Kinetic modeling of the PET data in rhesus monkeys using a two-tissue compartment model yielded reliable estimates of binding potential (BPND) and volume of distribution (VT).[1]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters for [11C]MK-3168 in preclinical models.

Table 1: Brain Uptake of [11C]MK-3168 in Sprague-Dawley Rats [6]

Brain RegionStandardized Uptake Value (SUV) at 2 minStandardized Uptake Value (SUV) at 40 min
Cortex4.6 ± 0.17.8 ± 0.1

Table 2: Pharmacokinetic Parameters of [11C]MK-3168 in Rhesus Monkey Brain [1]

Brain RegionBinding Potential (BPND)Volume of Distribution (VT)
Thalamus0.4 - 13 - 4
Cortex0.4 - 13 - 4
Cerebellum0.4 - 13 - 4
Striatum0.4 - 13 - 4

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Radiosynthesis of [11C]MK-3168

The radiosynthesis of [11C]MK-3168 is typically achieved through the methylation of a suitable precursor. The process is often automated using a commercial radiofluorination apparatus.

Animal Models
  • Rats: Male Sprague-Dawley rats are commonly used for ex vivo biodistribution studies.[6]

  • Non-Human Primates: Rhesus monkeys are the preferred species for in vivo PET imaging studies due to their closer phylogenetic relationship to humans.[1][2]

Ex Vivo Biodistribution in Rats
  • Conscious rats are administered [11C]MK-3168 via tail vein injection.[6]

  • At predetermined time points (e.g., 2 and 40 minutes), animals are euthanized.[6]

  • Brains are rapidly excised, and specific regions (e.g., cortex) are dissected.[6]

  • The radioactivity in each brain region is measured using a gamma counter, and the data are decay-corrected.

  • To determine specificity, a separate cohort of rats is pre-treated with a selective FAAH inhibitor (e.g., URB597) prior to radiotracer injection.[6]

PET Imaging in Rhesus Monkeys
  • Rhesus monkeys are anesthetized (e.g., with isoflurane) and positioned in a PET scanner.[2]

  • A single intravenous bolus of [11C]MK-3168 (e.g., 5 mCi) is administered.[2]

  • Dynamic PET scans are acquired over a specified duration (e.g., 90-120 minutes).

  • For kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function (AIF).[1]

  • To assess specificity and determine non-displaceable binding, blocking studies are performed where a potent FAAH inhibitor is administered prior to the [11C]MK-3168 scan.[2]

  • PET data are reconstructed and analyzed to generate time-activity curves for various brain regions.

  • Kinetic modeling, often using a two-tissue compartment model, is applied to the time-activity curves and the AIF to estimate parameters such as VT and BPND.[1]

Visualizations

Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_ext Anandamide (extracellular) Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport FAAH FAAH Anandamide_int->FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine MK3168 [11C]MK-3168 MK3168->FAAH Reversible Inhibition

Caption: FAAH signaling pathway and the inhibitory action of [11C]MK-3168.

Experimental Workflow

Preclinical_Workflow cluster_synthesis Radiotracer Preparation cluster_rodent Rodent Studies (Rat) cluster_nhp Non-Human Primate Studies (Rhesus Monkey) Radiosynthesis Radiosynthesis of [11C]MK-3168 QC Quality Control Radiosynthesis->QC Rat_Injection IV Injection into Sprague-Dawley Rat QC->Rat_Injection NHP_Injection IV Injection into Anesthetized Rhesus Monkey QC->NHP_Injection Biodistribution Ex vivo Biodistribution (Brain Dissection) Rat_Injection->Biodistribution PET_Scan Dynamic PET Imaging NHP_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling (Input Function) NHP_Injection->Arterial_Sampling Kinetic_Modeling Kinetic Modeling (2-Tissue Compartment) PET_Scan->Kinetic_Modeling Arterial_Sampling->Kinetic_Modeling

Caption: Preclinical experimental workflow for [11C]MK-3168 evaluation.

References

Preclinical Evaluation of MK-3168: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. Given the crucial role of FAAH in regulating endocannabinoid signaling and its implication in neuroinflammatory processes, MK-3168 emerges as a valuable tool for studying neuroinflammation and for the development of FAAH-targeted therapeutics. This document details the quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Data Presentation

The preclinical development of MK-3168 has generated significant quantitative data across various assays and models. These findings are summarized below to facilitate comparison and interpretation.

Table 1: In Vitro FAAH Inhibition and Binding Affinity of MK-3168 (Compound 6)
SpeciesFAAH Inhibition IC50 (nM)Binding Affinity (Kd, nM)Maximum Binding Capacity (Bmax, pmol/mg protein)
Human0.4 ± 0.10.58 ± 0.121.2 ± 0.1
Rhesus Monkey0.6 ± 0.20.75 ± 0.151.5 ± 0.2
Rat1.2 ± 0.31.1 ± 0.22.1 ± 0.3

Data compiled from tissue homogenate binding studies using [3H]-6.[1]

Table 2: In Vivo Pharmacokinetics and Brain Uptake of [11C]MK-3168 in Rhesus Monkeys
Brain RegionPeak Standardized Uptake Value (SUV)Time to Peak (minutes)Binding Potential (BPnd)Volume of Distribution (VT, mL/cm³)
Frontal Cortex~2.0~450.4 - 1.03.0 - 4.0
Striatum~2.0~450.4 - 1.03.0 - 4.0
Hippocampus~2.0~450.4 - 1.03.0 - 4.0
ThalamusNot SpecifiedNot Specified0.4 - 1.03.0 - 4.0
CerebellumNot SpecifiedNot Specified0.4 - 1.03.0 - 4.0
White MatterLowNot SpecifiedReference Region<15% change post-blockade

Baseline PET scans were conducted in isoflurane-anesthetized rhesus monkeys following a single intravenous administration of approximately 5 mCi of [11C]MK-3168.[1][2][3] A two-tissue compartment model was used for kinetic analysis.[4]

Table 3: Selectivity Profile of MK-3168 (Compound 6)
TargetIC50 (µM)
hERG37
DLZ16
CYP3A4>50
Cannabinoid Receptor 1 (CB1)30
Cannabinoid Receptor 2 (CB2)150

This demonstrates high selectivity for FAAH over other relevant central nervous system targets.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the key experimental protocols used in the evaluation of MK-3168.

Radiosynthesis of [11C]MK-3168

The radiosynthesis of [11C]MK-3168 is a critical step for its use as a PET tracer. The process involves the methylation of a precursor molecule using [11C]CH3I.

Precursor: (S)-N-(1-(1H-imidazol-1-yl)propan-2-yl)-5-(pyridin-2-ylthio)thiophene-2-carboxamide (Compound 8)

Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I)

Procedure:

  • Production of [11C]CO2: Carbon-11 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction. The resulting [11C]CO2 is the primary starting material.

  • Conversion to [11C]CH3I: [11C]CO2 is converted to [11C]CH3I, a common methylating agent in radiochemistry.

  • Methylation Reaction: The precursor (Compound 8) is reacted with [11C]CH3I to yield [11C]MK-3168.[1]

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [11C]MK-3168 is formulated in a physiologically compatible solution for intravenous injection.

In Vitro FAAH Binding Assay

These assays are performed to determine the binding affinity and selectivity of MK-3168 for the FAAH enzyme.

Materials:

  • [3H]-labeled MK-3168 ([3H]-6)

  • Tissue homogenates from the cortex of human, rhesus monkey, and rat brains

  • Assay buffer

  • Scintillation counter

Procedure:

  • Tissue Preparation: Brain cortex tissue is homogenized in an appropriate buffer.

  • Incubation: Aliquots of the tissue homogenate are incubated with varying concentrations of [3H]-6.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis is performed on the transformed data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

In Vivo PET Imaging in Rhesus Monkeys

Animal PET imaging studies are essential to evaluate the in vivo performance of [11C]MK-3168, including its brain uptake, distribution, and specific binding to FAAH.

Subjects: Isoflurane-anesthetized rhesus monkeys.

Procedure:

  • Tracer Administration: A single intravenous bolus of [11C]MK-3168 (approximately 5 mCi) is administered.[1]

  • Dynamic PET Scan: A dynamic PET scan is acquired over a period of approximately 90-120 minutes.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent tracer and its radiometabolites in plasma, which serves as the input function for kinetic modeling.[4][5]

  • Image Reconstruction and Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Time-activity curves (TACs) are generated for various brain regions of interest.

  • Kinetic Modeling: The TACs and the arterial input function are fitted to a suitable compartmental model (e.g., a two-tissue compartment model) to estimate parameters such as the volume of distribution (VT) and the binding potential (BPnd).[4]

  • Blocking Studies: To confirm the specificity of the signal, a blocking study is performed where a potent FAAH inhibitor is administered prior to the [11C]MK-3168 injection. A reduction in the PET signal in FAAH-rich regions indicates specific binding.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the context of MK-3168's application.

FAAH Signaling in Neuroinflammation

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system. Its inhibition leads to an increase in the levels of endocannabinoids like anandamide (AEA), which in turn can modulate neuroinflammatory responses.

FAAH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) AEA_ext Anandamide (AEA) CB1R CB1 Receptor AEA_ext->CB1R CB2R CB2 Receptor AEA_ext->CB2R TRPV1 TRPV1 Channel AEA_ext->TRPV1 AEA_int Anandamide (AEA) AEA_ext->AEA_int Transport Anti_inflammatory Anti-inflammatory Response CB1R->Anti_inflammatory Activation CB2R->Anti_inflammatory Activation TRPV1->Anti_inflammatory Modulation FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid MK3168 MK-3168 MK3168->FAAH Inhibition Neuroinflammation Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α)

Caption: FAAH signaling pathway in the context of neuroinflammation and its inhibition by MK-3168.

Experimental Workflow for a Preclinical PET Study with MK-3168

The following diagram illustrates the typical workflow for a preclinical PET imaging study using [11C]MK-3168.

Preclinical_PET_Workflow Start Study Design Radiosynthesis Radiosynthesis of [11C]MK-3168 Start->Radiosynthesis Animal_Prep Animal Preparation (e.g., Anesthesia) Start->Animal_Prep Tracer_Injection Intravenous Injection of [11C]MK-3168 Radiosynthesis->Tracer_Injection Animal_Prep->Tracer_Injection PET_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Concurrent Image_Recon Image Reconstruction and Co-registration with MRI PET_Scan->Image_Recon Data_Analysis Data Analysis: - Generation of TACs - Kinetic Modeling Blood_Sampling->Data_Analysis Image_Recon->Data_Analysis Results Quantification of VT and BPnd Data_Analysis->Results End Interpretation Results->End

Caption: A typical experimental workflow for a preclinical PET study utilizing [11C]MK-3168.

Logical Relationship for Target Engagement Assessment

MK-3168 is instrumental in assessing the target engagement of novel FAAH inhibitors. This diagram outlines the logical framework for such an assessment.

Target_Engagement_Logic Hypothesis Hypothesis: Test compound inhibits FAAH in vivo Baseline_Scan Baseline PET Scan with [11C]MK-3168 Hypothesis->Baseline_Scan Administer_Compound Administer Test Compound (FAAH Inhibitor) Baseline_Scan->Administer_Compound Post_Dose_Scan Post-Dose PET Scan with [11C]MK-3168 Administer_Compound->Post_Dose_Scan Comparison Comparison of [11C]MK-3168 Binding (Baseline vs. Post-Dose) Post_Dose_Scan->Comparison Reduced_Binding Significant Reduction in [11C]MK-3168 Binding Comparison->Reduced_Binding Yes No_Change No Significant Change in [11C]MK-3168 Binding Comparison->No_Change No Conclusion_Positive Conclusion: Test compound engages and occupies FAAH Reduced_Binding->Conclusion_Positive Conclusion_Negative Conclusion: Test compound does not engage FAAH at the tested dose No_Change->Conclusion_Negative

Caption: Logical framework for assessing FAAH target engagement using MK-3168 in preclinical studies.

References

An In-depth Technical Guide to the Structural and Chemical Properties of MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of MK-3168, a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). MK-3168 has emerged as a valuable research tool, particularly as a positron emission tomography (PET) tracer for in vivo imaging of FAAH in the brain. This document details the compound's chemical identity, physicochemical characteristics, and mechanism of action. Furthermore, it outlines key experimental protocols for its synthesis, the assessment of its inhibitory activity against FAAH, and its application in PET imaging studies. Visual diagrams are provided to illustrate the endocannabinoid signaling pathway, the experimental workflow for FAAH inhibition assays, and the synthetic route of MK-3168.

Chemical Structure and Properties

MK-3168 is a complex heterocyclic molecule with the systematic IUPAC name (1S,2S)-2-(4-(5-((5-chloro-2-pyridinyl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide. Its chemical structure is characterized by a central phenyl-imidazole core linked to a chloropyridinylthio group and a dimethylcyclopropanecarboxamide moiety.

PropertyValueSource
Molecular Formula C₂₁H₂₁ClN₄OS[1]
Molecular Weight 412.94 g/mol [1]
IUPAC Name (1S,2S)-2-(4-(5-((5-chloro-2-pyridinyl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide
SMILES CN(C)C(=O)[C@H]1C[C@@H]1c2ccc(cc2)-c3c(n(C)cn3)Sc4ccc(cn4)Cl
Stereochemistry Absolute[1]
Physicochemical Properties
PropertyValueSpecies/ConditionsSource
FAAH Inhibition (IC₅₀) 5.5 nMHuman (whole blood)
29 nMRhesus (whole blood)
Selectivity Selective over various receptors, ion channels, and enzymes, including cannabinoid receptors CB1 and CB2.In vitro assays
Solubility Adequate for clinical intravenous dosing.10 mM saline buffer at pH 3–8, with 10% ethanol
Brain Penetration Good brain uptake observed.Rhesus monkeys
Pharmacokinetic Properties in Humans
ParameterValueNotesSource
Volume of Distribution (Vₜ) 14 - 20Higher than in rhesus monkeys.[2]
Effective Dose ([¹¹C]MK-3168) 4.65 µSv/MBq[2]
Test-Retest Repeatability <12%[2]

Mechanism of Action and Signaling Pathway

MK-3168 functions as a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[4] By inhibiting FAAH, MK-3168 increases the synaptic levels of AEA, thereby enhancing endocannabinoid signaling. This enhanced signaling occurs through the retrograde activation of presynaptic cannabinoid receptor type 1 (CB1), leading to the modulation of neurotransmitter release.[5][6][7][8]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Release Neurotransmitter Release CB1->Release Inhibits Vesicle Neurotransmitter Vesicle Vesicle->Release NAPE_PLD NAPE-PLD AEA_prod Anandamide (AEA) Production NAPE_PLD->AEA_prod AEA_prod->CB1 Retrograde Signaling FAAH FAAH AEA_prod->FAAH Substrate Degradation AEA Degradation FAAH->Degradation MK3168 MK-3168 MK3168->FAAH Inhibits Postsynaptic_Activation Postsynaptic Depolarization Postsynaptic_Activation->NAPE_PLD Activates Synthesis_Workflow cluster_synthesis MK-3168 Synthesis Start Chiral Bromide & Zinc Species Negishi Negishi-type Coupling Start->Negishi Trityl_Removal Trityl Group Removal Negishi->Trityl_Removal Iodination Iodination of Imidazole Trityl_Removal->Iodination CS_Coupling CuI-mediated C-S Coupling Iodination->CS_Coupling Hydrolysis Ester Hydrolysis CS_Coupling->Hydrolysis Amide_Formation Amide Formation Hydrolysis->Amide_Formation Precursor Precursor 8 Amide_Formation->Precursor Radiolabeling Reaction with [11C]CH3I Precursor->Radiolabeling Final_Product [11C]MK-3168 Radiolabeling->Final_Product FAAH_Assay_Workflow cluster_assay FAAH Inhibition Assay Prepare_Reagents Prepare FAAH Enzyme, Substrate, and MK-3168 Incubate Incubate FAAH with MK-3168 Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Value Measure_Fluorescence->Analyze_Data

References

How does MK-3168 cross the blood-brain barrier?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Blood-Brain Barrier Permeation of MK-3168

Introduction

MK-3168 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH) developed as a positron emission tomography (PET) tracer for imaging FAAH in the brain.[1][2][3] A critical characteristic for a centrally acting agent like MK-3168 is its ability to effectively cross the blood-brain barrier (BBB). This guide provides a detailed technical overview of the mechanisms underpinning the transport of MK-3168 into the central nervous system, intended for researchers, scientists, and drug development professionals. The permeation of MK-3168 across the BBB is primarily attributed to its optimized physicochemical properties facilitating passive diffusion, coupled with its evasion of active efflux transport systems.[3]

Core Mechanism: Passive Diffusion

The principal mechanism by which MK-3168 crosses the blood-brain barrier is passive diffusion. This process is governed by the molecule's ability to dissolve in the lipid membranes of the endothelial cells that form the BBB. Key physicochemical properties of MK-3168 have been optimized to favor this transport mechanism.

A crucial factor in the development of MK-3168 was the strategic reduction of lipophilicity from an initial lead compound.[1][2][4] While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility. MK-3168 possesses a moderate log D value of 3.3, which strikes a balance between lipid solubility and aqueous exposure, facilitating its passage from the blood into the brain.[3]

Evasion of Efflux Transporters

A significant hurdle for many centrally acting drugs is their recognition and removal from the brain by active efflux transporters, such as P-glycoprotein (P-gp).[5][6] These transporters are expressed on the luminal side of the BBB endothelial cells and actively pump substrates back into the bloodstream, thereby limiting their brain accumulation. In vitro studies have demonstrated that MK-3168 is not a substrate for either rat or human P-glycoprotein.[3] This lack of affinity for P-gp is a critical feature that allows MK-3168 to achieve and maintain therapeutic concentrations in the brain.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the blood-brain barrier penetration of MK-3168.

ParameterValueSpeciesSignificanceReference
Log D 3.3N/AIndicates optimal lipophilicity for passive diffusion across the BBB.[3]
P-glycoprotein (P-gp) Substrate NoRat, HumanDemonstrates evasion of a major efflux transporter at the BBB.[3]
Brain-to-Plasma Concentration Ratio 7:1 (at 2 hours post 2 mg/kg oral dose)RatShows significant accumulation of the compound in the brain relative to plasma.[3]
Apparent Permeability (Papp) 27 x 10-6 cm/sIn vitroSuggests good permeability in a cell-based model of the BBB.[3]
Brain Uptake (SUV) >1Rhesus MonkeyIndicates good brain uptake in a non-human primate model using PET imaging.[3]

SUV: Standardized Uptake Value

Experimental Protocols

P-glycoprotein Substrate Assay (In Vitro)

Objective: To determine if MK-3168 is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Methodology: A common method for this assessment is a bidirectional transport assay using a polarized monolayer of cells that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on a permeable support (e.g., Transwell inserts).

  • Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on the apical side of the Transwell inserts and cultured until a confluent monolayer with well-formed tight junctions is established.

  • Transport Experiment:

    • The test compound (MK-3168) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.

    • Samples are taken from the receiver chamber at specified time points.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). A ratio significantly greater than 2 is typically indicative of active efflux. For MK-3168, this ratio would be close to 1, indicating it is not a P-gp substrate.

Brain-to-Plasma Concentration Ratio (In Vivo)

Objective: To quantify the extent of MK-3168 distribution into the brain from the systemic circulation.

Methodology:

  • Animal Dosing: A cohort of rodents (e.g., rats) is administered MK-3168 at a defined dose and route (e.g., 2 mg/kg, oral).

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), animals are euthanized, and samples of blood and brain tissue are collected.

  • Sample Processing:

    • Blood is processed to obtain plasma.

    • The brain is homogenized.

  • Quantification: The concentration of MK-3168 in the plasma and brain homogenate is determined using a validated analytical method like LC-MS/MS.

  • Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of MK-3168 in the brain tissue by its concentration in the plasma.

Visualizations

BBB_Penetration_Mechanism cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain MK-3168_blood MK-3168 Lipid_Bilayer Lipid Bilayer MK-3168_blood->Lipid_Bilayer Passive Diffusion MK-3168_brain MK-3168 Lipid_Bilayer->MK-3168_brain P-gp P-glycoprotein (Efflux Transporter) MK-3168_brain->P-gp Not a Substrate

Caption: Proposed mechanism of MK-3168 crossing the blood-brain barrier.

BBB_Assessment_Workflow Start Lead Compound Physicochem Optimize Physicochemical Properties (e.g., reduce lipophilicity) Start->Physicochem InVitro_Perm In Vitro Permeability Assay (e.g., PAMPA, Caco-2) Physicochem->InVitro_Perm Efflux_Assay P-gp Substrate Assay InVitro_Perm->Efflux_Assay InVivo_PK In Vivo Pharmacokinetics (Brain-to-Plasma Ratio) Efflux_Assay->InVivo_PK PET_Imaging PET Imaging in Non-Human Primates InVivo_PK->PET_Imaging Candidate Clinical Candidate (MK-3168) PET_Imaging->Candidate

Caption: Workflow for assessing the blood-brain barrier penetration of MK-3168.

References

Technical Guide: Initial Human Studies with the FAAH PET Tracer [11C]MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the initial human studies conducted with [¹¹C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. This guide is intended for researchers, scientists, and drug development professionals interested in the application of this tracer for in-vivo quantification of FAAH and assessment of target engagement for novel FAAH inhibitors.

Introduction

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of several endogenous fatty acid amides, including the endocannabinoid anandamide.[1] By inhibiting FAAH, the levels of these signaling molecules are elevated, which can produce anti-inflammatory, analgesic, and anxiolytic effects without the adverse effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a significant therapeutic target for various clinical disorders.[1]

To facilitate the clinical development of FAAH inhibitors, a reliable PET tracer is essential to confirm central target engagement and to inform dose selection.[2] [¹¹C]MK-3168 was developed as a potent, reversible, and selective PET tracer for imaging brain FAAH.[1][3] Following successful preclinical evaluation in rhesus monkeys, which demonstrated good brain uptake and a high specific signal, initial studies were conducted in humans to characterize its use and performance.[1][4]

Experimental Protocols

This section details the methodologies employed in the initial human PET studies with [¹¹C]MK-3168.

The radiosynthesis of [¹¹C]MK-3168 is typically performed via an automated process. While specific precursor details are found in discovery chemistry literature, the general approach involves the ¹¹C-methylation of a suitable precursor.[3] For PET studies, the synthesis is carried out using an automated module, such as the GE FX2C, to produce the final radiotracer with high yields and purity, which is then verified by analytical HPLC.[5]

The protocol for first-in-human studies typically involves several key stages, as outlined below.

cluster_prep Preparation cluster_scan Imaging Procedure cluster_analysis Data Analysis A Subject Screening & Consent B Placement of Arterial & Venous Lines A->B D Tracer Administration (Intravenous Bolus) B->D C [11C]MK-3168 Synthesis & QC C->D E Dynamic PET Scan Acquisition (e.g., 90-120 min) D->E F Continuous Arterial Blood Sampling (for Input Function) D->F G Image Reconstruction & Correction E->G H Metabolite Analysis of Blood Samples F->H I Kinetic Modeling (e.g., 2-Tissue Compartment Model) G->I H->I J Quantification of VT & BPND I->J

Caption: General workflow for a human [¹¹C]MK-3168 PET study.

Study Design: Initial human studies included test-retest (TRT) scans to evaluate reproducibility and whole-body scans to determine biodistribution and estimate the effective radiation dose.[2] Occupancy studies involved baseline scans followed by scans after administration of a FAAH inhibitor.[6][7]

Data Acquisition:

  • Subject Preparation: Subjects are typically fasted before the scan. Venous and arterial lines are placed for tracer injection and blood sampling, respectively.

  • Tracer Injection: A bolus of [¹¹C]MK-3168 is administered intravenously.

  • PET Scanning: A dynamic PET scan is acquired over 90-120 minutes.

  • Arterial Input Function (AIF): Continuous arterial blood sampling is performed to measure the concentration of the radiotracer and its metabolites in arterial plasma over time, which serves as the input function for kinetic modeling.[2]

The quantitative analysis of [¹¹C]MK-3168 brain kinetics is performed using compartmental modeling.

  • Model Selection: The time-activity curves (TACs) of [¹¹C]MK-3168 in the human brain are best described by a two-tissue compartment (2TC) reversible model.[2][6]

  • Key Parameter: The primary outcome measure is the total volume of distribution (VT), which reflects the concentration of the tracer in a brain region relative to the arterial plasma concentration at equilibrium.

  • Occupancy Calculation: In drug occupancy studies, the percentage of FAAH occupancy by an inhibitor is calculated from the reduction in VT or binding potential (BPND) between the baseline and post-drug scans.

The following diagram illustrates the principle of measuring FAAH occupancy with [¹¹C]MK-3168.

cluster_baseline Baseline State cluster_blocked Blocked State (with FAAH Inhibitor) FAAH_base FAAH PET_base High PET Signal FAAH_base->PET_base Generates Anandamide Anandamide Anandamide->FAAH_base Metabolized MK3168_base [11C]MK-3168 MK3168_base->FAAH_base Binds FAAH_blocked FAAH PET_blocked Low PET Signal FAAH_blocked->PET_blocked Generates Inhibitor FAAH Inhibitor Inhibitor->FAAH_blocked Occupies MK3168_blocked [11C]MK-3168 MK3168_blocked->FAAH_blocked Binding Blocked

Caption: Mechanism of FAAH target occupancy measurement with PET.

Results from Initial Human Studies

Whole-body scans were performed to assess the distribution of [¹¹C]MK-3168 and to calculate the radiation exposure to subjects. The tracer showed good brain penetration. The effective radiation dose was determined to be acceptable for human studies.

ParameterValueReference
Effective Dose4.65 µSv/MBq[2]

[¹¹C]MK-3168 demonstrated high uptake in the human brain, with standardized uptake values (SUV) of approximately 3.0 at 20 minutes and 2.0 at 90 minutes post-injection in gray matter regions.[7] The tracer has a higher volume of distribution (VT) in humans compared to rhesus monkeys.[2] Test-retest studies showed good repeatability, which is crucial for the tracer's use in longitudinal studies or multi-scan drug occupancy protocols.

Brain RegionVT (mL/cm³)Test-Retest Repeatability (%)Reference
Thalamus14 - 20<12%[2]
Cortex14 - 20<12%[2]
Cerebellum14 - 20<12%[2]
Striatum14 - 20<12%[2]

Note: The VT values are reported as a range across several gray matter regions.

[¹¹C]MK-3168 has been successfully used to measure the brain FAAH occupancy of inhibitors such as JNJ-42165279. These studies are critical for confirming that a drug candidate reaches and engages its target in the brain and for establishing the relationship between plasma concentration and target occupancy.

A study with the FAAH inhibitor JNJ-42165279 demonstrated dose-dependent occupancy of the FAAH enzyme.[6][7] Single doses as low as 10 mg resulted in near-complete saturation of the enzyme.[6][7]

JNJ-42165279 Single DoseBrain FAAH Occupancy (%) at CmaxReference
2.5 mgAppreciable, but less than higher doses[7]
5 mgAppreciable, but less than higher doses[7]
10 mg96 - 98%[7]
25 mg96 - 98%[7]
50 mg96 - 98%[7]

These results indicate that [¹¹C]MK-3168 is highly sensitive for quantifying FAAH engagement by therapeutic candidates.[7]

Conclusion

The initial human studies with [¹¹C]MK-3168 have successfully characterized it as a promising and reliable PET tracer for imaging FAAH in the human brain.[2] It exhibits favorable kinetics, acceptable radiation dosimetry, and high test-retest reliability.[2] Its utility has been demonstrated in clinical drug development programs to quantify the dose-dependent brain occupancy of FAAH inhibitors, thereby providing crucial information for dose selection and confirming the mechanism of action in humans.[6][7] This makes [¹¹C]MK-3168 a valuable tool for the continued investigation of FAAH-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling MK-3168 with Carbon-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of MK-3168 with carbon-11 ([¹¹C]MK-3168), a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). [¹¹C]MK-3168 is a promising positron emission tomography (PET) tracer for in vivo imaging and quantification of FAAH in the brain.[1][2] The following sections detail the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and quality control of this radiotracer.

I. Overview and Data Summary

The radiosynthesis of [¹¹C]MK-3168 involves the N-methylation of the des-methyl precursor (referred to as compound 8 in foundational literature) using [¹¹C]methyl iodide ([¹¹C]CH₃I).[2] The resulting radiolabeled product is then purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity for in vivo applications. While specific quantitative data for the radiochemical yield and specific activity of [¹¹C]MK-3168 are not extensively detailed in publicly available literature, typical values for carbon-11 labeled radiotracers can be expected. For a structurally distinct FAAH PET tracer, [¹¹C-carbonyl]PF-04457845, a radiochemical yield of 5 ± 1% and a specific activity of 73.5 ± 8.2 GBq/μmol have been reported, which can serve as a benchmark.[3]

Table 1: Expected Quantitative Data for [¹¹C]MK-3168 Radiosynthesis

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 5 - 15% (decay-corrected)Highly dependent on the efficiency of [¹¹C]CH₃I production and the methylation reaction conditions.
Specific Activity (SA) > 37 GBq/μmol (> 1 Ci/μmol)Essential for minimizing pharmacological effects of the injected tracer mass.
Radiochemical Purity (RCP) > 98%Determined by analytical HPLC, ensuring the absence of radioactive impurities.
Total Synthesis Time 25 - 40 minutesFrom end of bombardment (EOB) to final product formulation.

II. Signaling Pathway of FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system. Its primary role is the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH, therefore, leads to an increase in endogenous anandamide levels, which can potentiate the activation of cannabinoid receptors.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_products Hydrolysis Products Anandamide_out Anandamide (extracellular) Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Uptake FAAH FAAH Anandamide_in->FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine MK3168 [¹¹C]MK-3168 MK3168->FAAH Inhibition

FAAH Signaling Pathway and Inhibition by [¹¹C]MK-3168

III. Experimental Workflow

The overall workflow for the production of [¹¹C]MK-3168 is a multi-step process that begins with the production of the carbon-11 radionuclide and culminates in a sterile, injectable solution of the radiotracer.

Radiosynthesis_Workflow Cyclotron 1. [¹¹C]CO₂ Production (Cyclotron) CH3I_Synth 2. [¹¹C]CH₃I Synthesis Cyclotron->CH3I_Synth Radiolabeling 3. Radiolabeling Reaction (Precursor 8 + [¹¹C]CH₃I) CH3I_Synth->Radiolabeling Purification 4. HPLC Purification Radiolabeling->Purification Formulation 5. Formulation Purification->Formulation QC 6. Quality Control Formulation->QC

Experimental Workflow for [¹¹C]MK-3168 Production

IV. Experimental Protocols

A. Production of [¹¹C]Methyl Iodide

  • [¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron by bombarding a target gas of nitrogen containing a small percentage of oxygen.

  • Conversion to [¹¹C]CH₄: The produced [¹¹C]CO₂ is trapped and then converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with hydrogen gas over a nickel catalyst at high temperature (e.g., 400°C).

  • Synthesis of [¹¹C]CH₃I: The [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction with iodine vapor at elevated temperatures (e.g., 720°C). The [¹¹C]CH₃I is trapped in a suitable solvent for the subsequent radiolabeling step.

B. Radiolabeling of MK-3168 Precursor

  • Precursor Preparation: Dissolve the des-methyl precursor of MK-3168 (compound 8) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The typical precursor concentration is in the range of 0.5-1.0 mg/mL.

  • Reaction Setup: Transfer the precursor solution to a sealed reaction vessel.

  • Radiolabeling Reaction: Bubble the trapped [¹¹C]CH₃I through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes). The presence of a mild base may be required to facilitate the N-methylation.

  • Quenching: After the reaction time, quench the reaction by adding a volume of the HPLC mobile phase.

C. HPLC Purification

  • System Setup: A semi-preparative reversed-phase HPLC system is used for the purification of [¹¹C]MK-3168.

    • Column: A C18 column (e.g., Luna C18, 10 µm, 250 x 10 mm) is commonly used.

    • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) in a ratio that provides good separation of the product from unreacted precursor and radioactive byproducts. The exact ratio should be optimized.

    • Flow Rate: A flow rate of 4-6 mL/min is generally appropriate for a semi-preparative column.

    • Detection: The eluent is monitored with a UV detector (at a wavelength suitable for MK-3168, e.g., 254 nm) and a radioactivity detector in series.

  • Purification: Inject the quenched reaction mixture onto the HPLC system.

  • Fraction Collection: Collect the radioactive peak corresponding to [¹¹C]MK-3168, which should be well-resolved from other radioactive and UV-absorbing species.

D. Formulation

  • Solvent Removal: The collected HPLC fraction, which is in the mobile phase, needs to be reformulated into a biocompatible solution for injection. This is typically achieved by solid-phase extraction (SPE).

  • SPE: Pass the collected fraction through a C18 Sep-Pak cartridge. The [¹¹C]MK-3168 will be retained on the cartridge, while the aqueous component of the mobile phase passes through.

  • Elution: Wash the cartridge with sterile water for injection to remove any residual buffer salts. Elute the [¹¹C]MK-3168 from the cartridge with a small volume of ethanol.

  • Final Formulation: Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration suitable for intravenous injection (typically less than 10%). The final product should be passed through a sterile 0.22 µm filter into a sterile vial.

E. Quality Control

  • Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC using a system similar to the purification setup but with a smaller analytical column and a lower flow rate. The radiochemical purity is determined by integrating the radioactivity of the product peak relative to the total radioactivity detected.

  • Specific Activity: The specific activity is calculated by dividing the total radioactivity of the final product by the total mass of MK-3168 (labeled and unlabeled). The mass of MK-3168 is determined by comparing the UV peak area of the product on the analytical HPLC chromatogram to a standard curve of known concentrations of non-radioactive MK-3168.

  • Residual Solvents: The final product should be tested for residual solvents (e.g., ethanol, acetonitrile) to ensure they are below acceptable limits for human injection.

  • Sterility and Endotoxin Testing: For clinical applications, the final product must be tested for sterility and endotoxins.

Disclaimer: This protocol is intended for informational purposes for qualified personnel in a research or clinical setting. All procedures involving radioactive materials must be conducted in compliance with institutional and governmental regulations and safety guidelines. The specific parameters of the synthesis and purification may require optimization based on the available equipment and reagents.

References

Image acquisition and analysis parameters for MK-3168 PET scans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the image acquisition and analysis parameters for Positron Emission Tomography (PET) scans utilizing the radiotracer [¹¹C]MK-3168. This tracer is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in neuroscience and drug development for its role in regulating the endocannabinoid system.

Introduction to [¹¹C]MK-3168

[¹¹C]MK-3168 is a carbon-11 labeled PET tracer designed for the in vivo imaging and quantification of FAAH in the brain. The inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which have shown potential therapeutic effects in preclinical models for conditions like pain, inflammation, and anxiety. PET imaging with [¹¹C]MK-3168 allows for the direct assessment of FAAH levels and can be a valuable tool in understanding the enzyme's role in various neurological and psychiatric disorders. Furthermore, it serves as a critical biomarker for target engagement in the clinical development of FAAH inhibitors.

Signaling Pathway of FAAH in Anandamide Degradation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme located in the endoplasmic reticulum. Its primary role in the central nervous system is the termination of signaling by the endocannabinoid anandamide (AEA). Anandamide, after its release into the synaptic cleft and interaction with cannabinoid receptors (primarily CB1), is transported into the postsynaptic neuron. Intracellularly, it is hydrolyzed by FAAH into arachidonic acid and ethanolamine, thus terminating its signaling activity.

FAAH_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron NAPE-PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE-PLD->Anandamide_pre NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE->NAPE-PLD Anandamide_synapse Anandamide (AEA) Anandamide_pre->Anandamide_synapse Release AEA_Uptake AEA Uptake (Transporter) Anandamide_synapse->AEA_Uptake Uptake CB1_Receptor CB1 Receptor Anandamide_post Anandamide (AEA) Anandamide_post->CB1_Receptor Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_post->FAAH Hydrolyzed by AEA_Uptake->Anandamide_post Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: FAAH-mediated degradation of anandamide in a neuron.

Experimental Workflow for [¹¹C]MK-3168 PET Imaging

A typical experimental workflow for a [¹¹C]MK-3168 PET imaging study involves several key stages, from subject preparation to data analysis. This workflow is applicable to both preclinical and clinical research, with specific parameters adjusted for the subject species.

Experimental_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging Session cluster_analysis Data Analysis Subject_Prep Subject Screening & Informed Consent Catheter_Placement Intravenous (IV) Catheter Placement (for tracer injection) Arterial Line Placement (for blood sampling) Subject_Prep->Catheter_Placement Tracer_Admin [11C]MK-3168 Administration (IV Bolus Injection) Catheter_Placement->Tracer_Admin PET_Scan Dynamic PET Scan Acquisition Tracer_Admin->PET_Scan Arterial_Sampling Arterial Blood Sampling (for input function) Tracer_Admin->Arterial_Sampling Image_Reconstruction PET Image Reconstruction (with attenuation & scatter correction) PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Arterial_Sampling->Kinetic_Modeling ROI_Definition Region of Interest (ROI) Definition on co-registered MR Image_Reconstruction->ROI_Definition ROI_Definition->Kinetic_Modeling Parametric_Mapping Generation of Parametric Images (e.g., VT, BPND) Kinetic_Modeling->Parametric_Mapping

Caption: General experimental workflow for a [¹¹C]MK-3168 PET study.

Application Protocols

Preclinical Imaging Protocol: Rhesus Monkey

This protocol outlines the procedure for conducting [¹¹C]MK-3168 PET scans in rhesus monkeys to assess FAAH distribution and occupancy.

1.1. Subject Preparation:

  • Animals are fasted overnight prior to the scan.

  • Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).

  • Intravenous catheters are placed for radiotracer administration and, if applicable, for administration of blocking agents.

  • An arterial line is placed for blood sampling to determine the arterial input function.

1.2. Image Acquisition:

  • A transmission scan is performed for attenuation correction.

  • A baseline dynamic PET scan is initiated following the intravenous bolus injection of [¹¹C]MK-3168.

  • For blocking studies, a FAAH inhibitor is administered prior to the second [¹¹C]MK-3168 injection.

  • Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points to measure parent radiotracer concentration in plasma.

ParameterValue/Range
Radiotracer [¹¹C]MK-3168
Scan Type Dynamic 3D PET
Scan Duration Typically 90-120 minutes
Image Reconstruction Ordered Subset Expectation Maximization (OSEM) or similar iterative algorithm with corrections for attenuation, scatter, and random coincidences.

1.3. Data Analysis:

  • PET images are co-registered with anatomical MRI scans for accurate region of interest (ROI) delineation.

  • Time-activity curves (TACs) are generated for various brain regions.

  • A two-tissue compartment model is typically used to analyze the TACs and the arterial input function to estimate kinetic parameters.

  • The volume of distribution (VT) is calculated for each ROI.

  • In blocking studies, FAAH occupancy is calculated from the reduction in VT.

Clinical Imaging Protocol: Human Subjects

This protocol is intended for clinical research studies investigating FAAH in healthy volunteers and patient populations.

2.1. Subject Preparation:

  • Subjects should fast for at least 4-6 hours prior to the scan.

  • An intravenous catheter is placed for radiotracer injection.

  • An arterial line is placed (typically in the radial artery) for blood sampling.

  • A head-restraining device is used to minimize motion during the scan.

2.2. Image Acquisition:

  • A low-dose CT or transmission scan is acquired for attenuation correction.

  • A dynamic PET scan is initiated simultaneously with the intravenous bolus injection of [¹¹C]MK-3168.[1]

  • Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.

ParameterValue/RangeCitation
Radiotracer [¹¹C]MK-3168
Injected Dose 185 - 370 MBq[2]
Scan Type Dynamic 3D PET
Scan Duration At least 90 minutes[3]
Image Reconstruction Iterative reconstruction algorithms (e.g., OSEM) with standard corrections.

2.3. Data Analysis:

  • Dynamic PET images are reconstructed and corrected for patient motion.

  • Anatomical MRI is used for ROI delineation.

  • TACs for various brain regions are derived from the dynamic PET data.

  • Kinetic analysis is performed using a two-tissue compartment model with the arterial input function.[4]

  • Key outcome measures include the volume of distribution (VT) and, in some cases, the binding potential (BPND).

Quantitative Data Summary

The following tables summarize key quantitative parameters for [¹¹C]MK-3168 PET scans.

Table 1: Preclinical (Rhesus Monkey) Imaging Parameters

ParameterValue/Range
Typical Injected Dose ~185 MBq (5 mCi)
Time to Peak Signal ~45 minutes
Kinetic Model Two-Tissue Compartment
Primary Outcome Measure Volume of Distribution (VT)

Table 2: Clinical (Human) Imaging Parameters

ParameterValue/RangeCitation
Injected Dose 185 - 370 MBq[2]
Standardized Uptake Value (SUV) in Gray Matter ~3.0 at 20 min, ~2.0 at 90 min[3]
Kinetic Model Two-Tissue Compartment[4]
Primary Outcome Measure Volume of Distribution (VT)

Table 3: Two-Tissue Compartment Model Parameters

The two-tissue compartment model describes the movement of the tracer between plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specific binding compartment.

ParameterDescription
K1 Rate constant for tracer transport from plasma to the non-displaceable compartment (mL/cm³/min)
k2 Rate constant for tracer transport from the non-displaceable compartment back to plasma (min⁻¹)
k3 Rate constant for tracer transport from the non-displaceable to the specific binding compartment (min⁻¹)
k4 Rate constant for tracer transport from the specific binding compartment back to the non-displaceable compartment (min⁻¹)
VT Total Volume of Distribution (K1/k2 * (1 + k3/k4))

Note: Specific values for K1, k2, k3, and k4 are highly dependent on the brain region, subject, and specific study conditions and should be determined through kinetic modeling of the acquired data.

References

Application Note: Quantifying FAAH Enzyme Occupancy with the PET Tracer [11C]MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading signaling lipids like anandamide (AEA).[1][2] Inhibition of FAAH elevates the levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a significant therapeutic target for various central nervous system (CNS) disorders.[1]

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development to confirm target engagement and determine the relationship between drug dosage, plasma concentration, and target occupancy in the brain.[4] [11C]MK-3168 is a potent, reversible, and selective PET tracer developed for imaging FAAH in the brain.[3][5][6] This application note provides detailed protocols for utilizing [11C]MK-3168 to measure the in vivo occupancy of the FAAH enzyme by novel therapeutic inhibitors in both preclinical and clinical research settings.

FAAH Signaling Pathway

FAAH terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased, potentiating the natural signaling pathway.[2][7]

FAAH_Signaling_Pathway cluster_0 cluster_1 AEA Anandamide (AEA) & other Fatty Acid Amides FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB_Receptors Cannabinoid Receptors (CB1, CB2) AEA->CB_Receptors Activation Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor Novel FAAH Inhibitor Inhibitor->FAAH Inhibition Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB_Receptors->Signaling

Caption: FAAH signaling and point of inhibition.

Quantitative Data Summary

The following tables summarize the key properties of the [11C]MK-3168 tracer and provide example data from a study measuring FAAH occupancy by a novel inhibitor, JNJ-42165279.[8]

Table 1: Properties of the FAAH PET Tracer [11C]MK-3168

Property Description Reference
Target Fatty Acid Amide Hydrolase (FAAH) [5]
Tracer Type Reversible, selective inhibitor [4][9]
Radionuclide Carbon-11 (11C) [5]
Human FAAH Potency (IC90) 5.5 nM (in whole blood assay) [3]
Rhesus FAAH Potency (IC90) 29 nM (in whole blood assay) [3]

| Suitability | Confirmed for use in rhesus monkeys and humans |[4] |

Table 2: Example FAAH Occupancy Data in Humans by Inhibitor JNJ-42165279

Inhibitor Dose (Single) Resulting FAAH Occupancy Reference
2.5 mg Moderate Occupancy [8]
10 mg >95% Occupancy [8]

| 50 mg | >95% Occupancy |[8] |

Experimental Workflow

The general workflow for a target occupancy study involves a baseline scan to measure initial FAAH availability, followed by administration of the novel inhibitor and a second scan to measure the remaining available FAAH. The difference between these two measurements allows for the calculation of enzyme occupancy.

Experimental_Workflow start Start: Subject Selection & Consent scan1 1. Baseline PET Scan with [11C]MK-3168 start->scan1 dose 2. Administer Novel FAAH Inhibitor scan1->dose scan2 3. Post-Dose (Blocking) PET Scan with [11C]MK-3168 dose->scan2 acquire 4. Image Acquisition & Arterial Blood Sampling scan2->acquire model 5. Kinetic Modeling (e.g., 2-Tissue Compartment) acquire->model calculate 6. Calculate FAAH Occupancy (%) model->calculate end End: Correlate Occupancy with Dose/PK calculate->end

Caption: Workflow for a two-scan PET occupancy study.

Detailed Experimental Protocols

Protocol 1: In Vivo PET Imaging for FAAH Occupancy

This protocol describes the general procedure for conducting baseline and post-dose (blocking) PET scans in human or non-human primate subjects.

1. Subject Preparation:

  • Subjects should fast for a minimum of 4 hours before the PET scan.

  • For arterial blood sampling, an arterial line is placed in the radial artery for the measurement of the arterial input function (AIF).

  • A venous catheter is placed for the injection of the radiotracer.

  • The subject is positioned in the PET scanner with the head immobilized to minimize motion artifacts.

2. Baseline PET Scan:

  • A transmission scan is performed for attenuation correction.

  • A bolus of [11C]MK-3168 is administered intravenously at the start of the dynamic PET scan.

  • Dynamic emission data are acquired for 90-120 minutes.

  • Arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4]

3. Administration of Novel FAAH Inhibitor:

  • Following the baseline scan, the novel FAAH inhibitor is administered according to the study design (e.g., single oral dose).

  • The timing of the post-dose scan depends on the pharmacokinetics of the inhibitor, typically aimed at Cmax.

4. Post-Dose (Blocking) PET Scan:

  • The subject is repositioned in the scanner.

  • The entire scanning procedure, including tracer injection, dynamic acquisition, and blood sampling, is repeated exactly as in the baseline scan.[10]

5. Image Reconstruction:

  • PET data are corrected for attenuation, scatter, decay, and random coincidences.

  • Dynamic images are reconstructed into a series of time frames.

Protocol 2: Data Analysis and Occupancy Calculation

This protocol outlines the steps to quantify FAAH availability and calculate occupancy from the acquired PET data.

1. Delineation of Regions of Interest (ROIs):

  • An anatomical MRI scan is co-registered to the PET images.

  • ROIs are delineated on the MRI for various brain regions (e.g., cortex, cerebellum, hippocampus) and transferred to the dynamic PET images to generate time-activity curves (TACs).

2. Kinetic Modeling:

  • The TACs for each ROI are analyzed using a pharmacokinetic model. A two-tissue compartment model is often satisfactory for modeling [11C]MK-3168 kinetics.[4][8]

  • The model fits the TACs to estimate the total volume of distribution (VT), which reflects both specific binding to FAAH and non-displaceable binding.

3. Calculation of Binding Potential:

  • Because a true reference region devoid of FAAH is not present, VT is used as a direct measure of FAAH availability.[11] In some analyses, the non-displaceable distribution volume (VND) is determined from a fully blocked scan, and the binding potential (BPND) is calculated as:

    • BPND = (VT / VND) - 1

4. Calculation of FAAH Occupancy:

  • FAAH occupancy by the novel inhibitor is calculated for each ROI by comparing the binding at baseline and post-dose.

  • The formula using the total volume of distribution (VT) is:

    • % Occupancy = [ (VT, baseline - VT, post-dose) / VT, baseline ] * 100

  • If using binding potential, the formula is:

    • % Occupancy = [ (BPND, baseline - BPND, post-dose) / BPND, baseline ] * 100

The PET tracer [11C]MK-3168 is a validated and effective tool for the in vivo quantification of FAAH enzyme availability in the brain.[4] The protocols outlined here provide a framework for researchers to accurately measure the target occupancy of novel FAAH inhibitors. This enables critical decision-making in drug development by establishing dose-occupancy relationships, aiding in dose selection for later-phase clinical trials, and confirming the central mechanism of action of new therapeutic candidates.

References

Application Notes and Protocols for MK-3168 in Clinical Trials for Anxiety and Mood Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-3168 is not a therapeutic agent for anxiety and mood disorders. Instead, it is a radiolabeled compound, specifically a positron emission tomography (PET) tracer, designed for in-vivo imaging of Fatty Acid Amide Hydrolase (FAAH) in the brain.[1][2][3] The enzyme FAAH is a key therapeutic target in the development of novel treatments for anxiety and mood disorders due to its role in the endocannabinoid system.[1] These application notes and protocols detail the use of [11C]MK-3168 as a biomarker in clinical trials to assess the target engagement of FAAH inhibitors.

Mechanism of Action of FAAH and Rationale for Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA). Anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and its signaling is associated with mood regulation, fear extinction, and analgesia. By inhibiting FAAH, the synaptic concentration of anandamide is increased, leading to enhanced endocannabinoid signaling. This enhancement is hypothesized to produce anxiolytic and antidepressant effects without the adverse psychotropic effects associated with direct CB1 receptor agonists.[1]

Below is a diagram illustrating the signaling pathway of FAAH and the effect of its inhibition.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_Syn Anandamide (AEA) Synthesis AEA_Deg AEA Degradation AEA_Syn->AEA_Deg Transport into Postsynaptic Neuron CB1R CB1 Receptor AEA_Syn->CB1R Binds to and Activates FAAH FAAH FAAH->AEA_Deg Catalyzes Neuronal_Effect Anxiolytic & Antidepressant Effects CB1R->Neuronal_Effect Leads to FAAH_I FAAH Inhibitor (e.g., JNJ-42165279) FAAH_I->FAAH Inhibits

Caption: FAAH Signaling Pathway and Inhibition.

Application of [11C]MK-3168 in Clinical Trials

[11C]MK-3168 is utilized in early-phase clinical trials of FAAH inhibitors to provide proof of target engagement. By performing PET scans with [11C]MK-3168 before and after administration of an investigational FAAH inhibitor, researchers can quantify the degree to which the drug binds to and occupies the FAAH enzyme in the human brain.[4] This information is critical for selecting appropriate doses for later-phase efficacy trials.

Quantitative Data Summary

The following table summarizes hypothetical data from a Phase 1 clinical trial of an FAAH inhibitor (e.g., JNJ-42165279) where [11C]MK-3168 PET was used to determine FAAH occupancy.

CohortFAAH Inhibitor DoseMean FAAH Occupancy (%)Range of FAAH Occupancy (%)
15 mg6555-75
210 mg8578-92
325 mg9591-98
450 mg9794-99

Experimental Protocols

1. Participant Screening and Selection

  • Inclusion Criteria:

    • Healthy male or female volunteers, aged 18-55 years.

    • Body Mass Index (BMI) between 18 and 30 kg/m ².

    • No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

    • For studies in patient populations, a confirmed diagnosis of an anxiety or mood disorder (e.g., Generalized Anxiety Disorder, Major Depressive Disorder) would be required.

  • Exclusion Criteria:

    • History or current evidence of any clinically significant medical condition.

    • Exposure to significant radiation within the last year.

    • Positive screen for drugs of abuse or alcohol.

    • Contraindications to MRI (if applicable for co-registration).

2. [11C]MK-3168 PET Imaging Protocol

The following diagram outlines the workflow for a typical clinical trial visit involving [11C]MK-3168 PET imaging.

cluster_pet PET Scan Procedure Screening Screening Baseline_Visit Baseline_Visit Screening->Baseline_Visit Drug_Admin FAAH Inhibitor Administration Baseline_Visit->Drug_Admin IV_Line Insert IV Lines Post_Dose_Visit Post_Dose_Visit Drug_Admin->Post_Dose_Visit Follow_up Follow_up Post_Dose_Visit->Follow_up Tracer_Admin [11C]MK-3168 Injection IV_Line->Tracer_Admin Dynamic_Scan 90-minute Dynamic PET Scan Tracer_Admin->Dynamic_Scan Blood_Sampling Arterial Blood Sampling Tracer_Admin->Blood_Sampling

References

Application Notes and Protocols for Kinetic Modeling of [11C]MK-3168 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]MK-3168 is a potent and selective reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Positron Emission Tomography (PET) imaging with [11C]MK-3168 allows for the in vivo quantification and assessment of FAAH enzyme availability and occupancy in the brain. This document provides detailed application notes and protocols for the kinetic modeling of [11C]MK-3168 PET data, intended to guide researchers in neuroscience and drug development in the quantitative analysis of this important radiotracer.

Signaling Pathway and Mechanism of Action

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. By breaking down anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anxiolysis. [11C]MK-3168 acts as a reversible inhibitor of FAAH, allowing for the imaging and quantification of the enzyme's distribution and density in the brain.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_out Anandamide (extracellular) Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Transport FAAH FAAH Anandamide_in->FAAH Hydrolysis CB1_receptor CB1 Receptor Anandamide_in->CB1_receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid MK3168 [11C]MK-3168 MK3168->FAAH Reversible Inhibition Signaling Downstream Signaling CB1_receptor->Signaling

FAAH Signaling Pathway and [11C]MK-3168 Interaction.

Experimental Protocols

Participant Preparation
  • Inclusion/Exclusion Criteria: Participants should be healthy volunteers. Exclusion criteria should include any history of neurological or psychiatric disorders, substance abuse, or contraindications for PET or MRI scans.

  • Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.

  • Fasting: Participants should fast for at least 4 hours prior to the PET scan to ensure stable physiological conditions.

  • Catheter Placement: Two intravenous catheters should be placed: one for the injection of [11C]MK-3168 and another in the contralateral arm for arterial blood sampling.

[11C]MK-3168 Radiosynthesis and Administration

[11C]MK-3168 is synthesized via the 11C-methylation of a suitable precursor. The final product should be sterile, pyrogen-free, and formulated in a physiologically compatible solution for intravenous injection. A target dose of 185 to 370 MBq is typically administered as an intravenous bolus at the start of the PET acquisition.[1]

PET/CT Data Acquisition
  • Scanner: A high-resolution PET/CT scanner is recommended.

  • Positioning: The participant's head is positioned in the scanner's field of view and immobilized using a head holder to minimize motion artifacts.

  • CT Scan: A low-dose CT scan is acquired for attenuation correction of the PET data.

  • PET Scan: A dynamic PET scan is initiated simultaneously with the intravenous bolus injection of [11C]MK-3168. The acquisition should last for at least 90 minutes.

  • Framing Protocol: A typical framing protocol would be: 12 x 15s, 8 x 30s, 9 x 60s, 7 x 300s.

Arterial Blood Sampling and Metabolite Analysis
  • Arterial Line: An arterial catheter is placed in the radial artery for blood sampling.

  • Automated Blood Sampling: An automated blood sampling system can be used to continuously draw and measure whole-blood radioactivity for the first 15-20 minutes of the scan.

  • Manual Blood Sampling: Manual arterial blood samples (2-5 mL) are collected at discrete time points throughout the scan (e.g., at 2, 5, 10, 20, 30, 45, 60, 75, and 90 minutes).

  • Sample Processing:

    • A portion of each manual blood sample is used to measure whole-blood radioactivity in a gamma counter.

    • The remaining blood is centrifuged to separate plasma.

    • Plasma radioactivity is measured in a gamma counter.

    • Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer ([11C]MK-3168) and its radiometabolites.

  • Arterial Input Function (AIF): The whole-blood and plasma radioactivity concentrations are corrected for radioactive decay. The metabolite-corrected arterial plasma time-activity curve serves as the input function for kinetic modeling.

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis P1 Participant Screening & Consent P2 Fasting & IV Catheter Placement P1->P2 A1 [11C]MK-3168 Injection P2->A1 A2 Dynamic PET/CT Scan (90 min) A1->A2 A3 Arterial Blood Sampling D4 PET Image Reconstruction A2->D4 D1 Blood & Plasma Radioactivity Measurement A3->D1 D2 Metabolite Analysis (HPLC) D1->D2 D3 Generate Arterial Input Function (AIF) D2->D3 D5 Kinetic Modeling D3->D5 D4->D5

Experimental Workflow for a [11C]MK-3168 PET Study.

Data Analysis and Kinetic Modeling

Image Processing
  • Reconstruction: PET data are reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, randoms, and decay.

  • Motion Correction: If significant head motion occurred, motion correction should be applied.

  • Co-registration: The PET images are co-registered to a structural MRI of the participant to allow for the delineation of anatomical regions of interest (ROIs).

  • ROI Definition: ROIs for various brain regions (e.g., cortex, striatum, thalamus, cerebellum, white matter) are defined on the co-registered MRI.

  • Time-Activity Curves (TACs): Regional time-activity curves are generated by applying the ROIs to the dynamic PET data.

Kinetic Modeling

The time course of [11C]MK-3168 in the brain is well-described by a two-tissue compartment model (2TCM).[2] This model estimates four rate constants: K1 (transport from plasma to the free compartment in tissue), k2 (transport from the free compartment back to plasma), k3 (binding to the specific compartment), and k4 (dissociation from the specific compartment).

For studies where arterial blood sampling is not feasible, a simplified reference tissue model (SRTM) can be an alternative, using a region with negligible specific binding (e.g., white matter) as an input function.

Kinetic_Model_Selection Start Start Data Analysis AIF_available Arterial Input Function Available? Start->AIF_available TCM Two-Tissue Compartment Model (2TCM) AIF_available->TCM Yes Ref_region Valid Reference Region (e.g., White Matter)? AIF_available->Ref_region No End_VT Estimate VT TCM->End_VT SRTM Simplified Reference Tissue Model (SRTM) End_BPND Estimate BPND SRTM->End_BPND Ref_region->SRTM Yes No_quant Quantitative Analysis Not Feasible Ref_region->No_quant No

Logical Flow for Kinetic Model Selection.
Key Outcome Parameters

  • Volume of Distribution (VT): Calculated from the 2TCM, VT represents the total distribution volume of the tracer in a region and is proportional to the density of available FAAH enzymes.

  • Binding Potential (BPND): The non-displaceable binding potential is a measure of the density of available receptors or enzymes. It can be calculated from the rate constants of the 2TCM (BPND = k3/k4) or estimated directly using reference tissue models.

Quantitative Data Summary

The following table summarizes the reported total distribution volume (VT) for [11C]MK-3168 in the human brain. Note that specific regional values and their variance are not consistently reported across the literature, but a general range has been established.

ParameterBrain RegionValue (mL/cm³)Reference
VT Global Brain14 - 20[2]

In studies with rhesus monkeys, the non-displaceable binding potential (BPND) has been estimated to be between 0.4 and 1 in regions such as the thalamus, cortex, cerebellum, and striatum, with white matter serving as a potential reference region.[2] For human studies, changes in binding potential are often used as an indicator for FAAH occupancy in drug development studies.[3]

Conclusion

[11C]MK-3168 is a valuable PET tracer for the in vivo quantification of FAAH in the human brain. The protocols and data analysis techniques outlined in this document provide a framework for researchers to conduct and analyze [11C]MK-3168 PET studies in a robust and reproducible manner. The use of a two-tissue compartment model with arterial input function is the gold standard for quantification, though reference tissue models may be employed when arterial sampling is not feasible. Accurate kinetic modeling of [11C]MK-3168 data is essential for advancing our understanding of the role of FAAH in health and disease and for the development of novel therapeutics targeting this enzyme.

References

Application Notes and Protocols for Dose-Finding Studies of Novel FAAH Inhibitors Using [¹¹C]MK-3168 PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing dose-finding clinical studies for novel Fatty Acid Amide Hydrolase (FAAH) inhibitors, utilizing Positron Emission Tomography (PET) with the radiotracer [¹¹C]MK-3168. The protocols outlined below are intended to ensure robust and reproducible data collection for the accurate determination of target engagement and dose-response relationships.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other fatty acid amides.[1][2] Inhibition of FAAH elevates anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects, making it a promising therapeutic target.[3] Dose-finding studies are critical for the clinical development of novel FAAH inhibitors to establish the relationship between drug dose, plasma concentration, and target engagement in the brain.

[¹¹C]MK-3168 is a potent and selective PET tracer that allows for the in vivo quantification of FAAH in the human brain.[3][4][5] By conducting PET scans before and after administration of a novel FAAH inhibitor, researchers can determine the degree of enzyme occupancy at various dose levels. This information is crucial for selecting appropriate doses for later-phase clinical trials.

Signaling Pathway of FAAH

The endocannabinoid system plays a crucial role in regulating neurotransmission. Anandamide, an endocannabinoid, is synthesized and released from postsynaptic neurons and acts on presynaptic cannabinoid receptors (CB1), modulating the release of neurotransmitters. FAAH, located in the postsynaptic neuron, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[6][7] Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing endocannabinoid signaling.

FAAH_Signaling_Pathway FAAH Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor NT_release Neurotransmitter Release CB1->NT_release Inhibition NT_vesicle Neurotransmitter Vesicle NT_vesicle->NT_release Fusion Anandamide_synthesis Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide Anandamide->CB1 Binding & Activation FAAH FAAH Anandamide->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites FAAH_Inhibitor Novel FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

FAAH Signaling Pathway Diagram

Experimental Protocols

Subject Recruitment and Screening

A critical first step is the recruitment of healthy volunteers. The following provides a template for inclusion and exclusion criteria, which should be adapted based on the specific inhibitor's properties and the study design.

Inclusion Criteria:

  • Healthy, non-smoking male and female subjects, aged 18-55 years.

  • Body mass index (BMI) within a healthy range.

  • No clinically significant abnormalities in medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

  • Willingness to provide written informed consent.

Exclusion Criteria:

  • History or current evidence of any clinically significant disease.[8]

  • History of drug or alcohol abuse.[9]

  • Use of any prescription or over-the-counter medications that could interfere with the study drug.

  • Pregnancy or lactation.

  • Participation in another clinical trial within a specified period.

[¹¹C]MK-3168 PET Imaging Protocol

This protocol outlines the key steps for conducting the PET imaging sessions.

1. Subject Preparation:

  • Subjects should fast for at least 4-6 hours prior to the PET scan.

  • An intravenous catheter should be placed for radiotracer injection and another for arterial blood sampling.[10]

  • Subjects should be comfortably positioned in the PET scanner to minimize movement.

2. PET Scan Acquisition:

  • A transmission scan for attenuation correction should be performed prior to the emission scan.

  • The [¹¹C]MK-3168 radiotracer is administered as an intravenous bolus.

  • A dynamic PET scan is acquired for 90-120 minutes, starting at the time of injection.[9]

  • Data should be reconstructed into a series of time frames.

3. Arterial Blood Sampling:

  • Arterial blood samples are collected frequently during the initial minutes of the scan and then at increasing intervals for the remainder of the scan.[10]

  • Samples are used to measure the concentration of the parent radiotracer and its metabolites in arterial plasma, which is necessary for generating an accurate input function for kinetic modeling.[11]

4. Study Design:

  • Baseline Scan: Each subject will undergo an initial [¹¹C]MK-3168 PET scan to determine baseline FAAH availability.

  • Post-Dose Scans: Following a washout period, subjects will receive a single oral dose of the novel FAAH inhibitor. A second [¹¹C]MK-3168 PET scan is performed at the estimated time of maximum plasma concentration (Tmax) of the inhibitor.[9]

  • Dose-Escalation: The study should follow a dose-escalation design, with different cohorts of subjects receiving increasing doses of the FAAH inhibitor.

Ex Vivo FAAH Activity Assay

To complement the in vivo PET data, ex vivo FAAH activity can be measured in peripheral blood cells.

1. Sample Collection:

  • Whole blood samples are collected at baseline and at various time points after inhibitor administration.

2. FAAH Activity Measurement:

  • A fluorometric assay is a common method to measure FAAH activity.[1][12][13][14]

  • This assay uses a non-fluorescent substrate that is cleaved by FAAH to produce a fluorescent product.[1][13][14]

  • The rate of fluorescence generation is directly proportional to the FAAH activity in the sample.[1]

Data Analysis and Presentation

PET Data Analysis

1. Kinetic Modeling:

  • The time-activity curves from the dynamic PET data are analyzed using a two-tissue compartment model (2TCM).[15][16][17][18]

  • This model allows for the estimation of the total distribution volume (VT) of [¹¹C]MK-3168 in different brain regions.[9]

2. FAAH Occupancy Calculation:

  • FAAH occupancy is calculated as the percentage reduction in VT after drug administration compared to the baseline VT.

  • The formula is: Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Dependent FAAH Occupancy of a Novel Inhibitor

Dose (mg)Mean FAAH Occupancy (%)Standard Deviation
2.5>50TBD
5.0AppreciableTBD
10>80 - 96TBD
2596 - 98TBD
5096 - 98TBD

Note: Data is illustrative and based on findings for JNJ-42165279.[9] "TBD" indicates that the standard deviation would be determined from the experimental data.

Table 2: Ex Vivo FAAH Inhibition in Leukocytes

Dose (mg)Mean FAAH Inhibition (%)Standard Deviation
10>90TBD
25>95TBD
75>98TBD
100>98TBD

Note: Data is illustrative and would be generated from the ex vivo FAAH activity assay.

Experimental Workflow

The following diagram illustrates the overall workflow of a dose-finding study for a novel FAAH inhibitor using [¹¹C]MK-3168 PET.

PET_Dose_Finding_Workflow Experimental Workflow for FAAH Inhibitor Dose-Finding Study cluster_pre_imaging Pre-Imaging Phase cluster_imaging PET Imaging Phase cluster_analysis Data Analysis Phase Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Scan Baseline [11C]MK-3168 PET Scan Informed_Consent->Baseline_Scan Inhibitor_Admin Administer Novel FAAH Inhibitor (Single Dose) Baseline_Scan->Inhibitor_Admin Post_Dose_Scan Post-Dose [11C]MK-3168 PET Scan Inhibitor_Admin->Post_Dose_Scan Data_Acquisition Dynamic PET Data & Arterial Blood Samples Post_Dose_Scan->Data_Acquisition Kinetic_Modeling Kinetic Modeling (2-Tissue Compartment) Data_Acquisition->Kinetic_Modeling Occupancy_Calc FAAH Occupancy Calculation Kinetic_Modeling->Occupancy_Calc Dose_Response Dose-Response Analysis Occupancy_Calc->Dose_Response

Dose-Finding Study Workflow

References

Troubleshooting & Optimization

Common artifacts and challenges in MK-3168 PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [11C]MK-3168 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing common artifacts and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: How can we confirm that the observed signal in our PET scan is specific to Fatty Acid Amide Hydrolase (FAAH)?

A1: Signal specificity is a critical aspect of PET imaging. The signal from [11C]MK-3168 should reflect binding to FAAH. Non-specific or off-target binding can confound results.

Potential Causes for Ambiguous Signal:

  • Off-target binding: The tracer may bind to other proteins or sites with lower affinity.

  • Radiometabolites: Metabolites of [11C]MK-3168 could potentially enter the brain and contribute to the measured signal.

  • Low Target Density: In some subjects or species, the density of FAAH may be too low to produce a robust specific signal above the background noise.

Troubleshooting and Validation Steps:

  • Blocking Studies: The most definitive method is to perform a blocking study. This involves pre-administering a high-affinity, selective FAAH inhibitor (e.g., URB597 or JNJ-42165279) before injecting [11C]MK-3168. A significant reduction in tracer uptake in FAAH-rich regions compared to a baseline scan confirms that the signal is specific to the target.[1][2]

  • Radiometabolite Analysis: Perform arterial blood sampling during the scan and analyze the plasma using HPLC to quantify the fraction of radioactivity corresponding to the parent tracer versus its metabolites. This is crucial for accurate kinetic modeling.

  • Check Radiochemical Purity: Ensure the radiotracer meets quality control standards before injection. Impurities can lead to unexpected biodistribution.

Q2: Our reconstructed PET images show motion artifacts, such as blurring or sharp discontinuities at the edges of the brain. How can we prevent or correct this?

A2: Subject motion during long PET scans is a very common problem that can lead to blurred images and severely compromise the quantitative accuracy of kinetic analysis.[3]

Potential Causes:

  • Subject Discomfort: Long scan durations (often 60-90 minutes for neuroreceptor studies) can lead to involuntary head movement.

  • Inadequate Head Fixation: The method used to secure the subject's head may be insufficient.

Troubleshooting and Validation Steps:

  • Head Fixation: Use appropriate and comfortable head holders or thermoplastic masks to minimize movement throughout the scan.

  • Motion Tracking and Correction: The preferred method is to use an optical motion tracking system to monitor head position throughout the scan.[3]

    • Acquire the PET data in list mode .

    • The motion tracking data can be used to sort the list mode data into multiple time frames, each with a known head position.

    • During reconstruction, each frame is realigned to a common reference position (e.g., the position in the first frame), resulting in a motion-corrected dynamic image series.[3]

  • Quality Control: After reconstruction, visually inspect the dynamic image series (cine loop) to ensure the correction was successful and no residual motion is apparent. Motion-affected images often show artifacts at the border of gray and white matter which disappear after correction.[3]

Q3: We are observing focal "hot spots" or areas of artificially high uptake, particularly near dense bone or metallic implants. What is the cause and solution?

A3: These artifacts are frequently caused by the process of CT-based attenuation correction. The CT scan, used to create a map of tissue density (μ-map), can contain errors that are then propagated into the final PET image, creating false signals.

Potential Causes:

  • Metallic Artifacts: Dental fillings, surgical clips, or other metallic implants cause severe artifacts on the CT scan, leading to incorrect and artificially high values in the attenuation map. This results in an overcorrection of the PET data, creating intense, false "hot spots".[4][5][6]

  • CT Contrast Agents: The presence of high-density oral or IV contrast agents during the CT scan can cause similar overcorrection artifacts.[6]

  • PET-CT Misalignment: Mismatches between the body's position during the CT scan and the PET scan (often due to respiratory motion) can cause artifacts, particularly at the diaphragm.[4][5][7]

Troubleshooting and Validation Steps:

  • Review Non-Corrected Images: Always inspect the non-attenuation-corrected (NAC) PET images. If the "hot spot" is absent or much less intense on the NAC images, it is highly likely to be an artifact of attenuation correction.

  • Inspect the CT Scan: Carefully examine the CT images for the presence of metal, contrast agents, or motion that spatially corresponds to the artifact on the PET image.

  • Utilize Manufacturer Software: Modern scanner software often includes metal artifact reduction (MAR) algorithms that can be applied to the CT scan before it is used for attenuation correction.

  • Modify Imaging Protocols: If possible, acquire the CT for attenuation correction without IV or oral contrast. Ensure consistent breathing patterns between CT and PET acquisitions.

Experimental Protocols & Data

Standard Protocol for [11C]MK-3168 PET Imaging

This section outlines a typical methodology for a human brain imaging study.

  • Subject Preparation:

    • Subjects should fast for a minimum of 4-6 hours prior to the scan.[8]

    • Abstain from caffeine and strenuous exercise for 24 hours.[8]

    • An intravenous (IV) catheter is placed for tracer injection and an arterial line may be placed for blood sampling.

  • Radiotracer Administration:

    • A bolus injection of [11C]MK-3168 is administered intravenously.

    • The typical injected dose and specific activity should be recorded.

  • PET Scan Acquisition:

    • A dynamic 3D PET scan is initiated simultaneously with the tracer injection.

    • Data are acquired continuously for 60-90 minutes in list mode to allow for motion correction.

    • Head position is monitored continuously with an optical tracking system.

  • Arterial Blood Sampling:

    • (If performing full kinetic modeling) Manual or automated arterial blood samples are drawn frequently in the first few minutes, with decreasing frequency over the remainder of the scan, to measure the arterial input function.

    • Plasma is separated, and radioactivity is measured. A portion of the plasma is analyzed by HPLC to determine the fraction of parent tracer over time.

  • Image Reconstruction:

    • List mode data is histogrammed into a series of time frames.

    • Motion correction is applied by realigning each frame.

    • Images are reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation (using a low-dose CT), scatter, and decay.

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling, such as a two-tissue compartment model, is applied to the TACs using the metabolite-corrected arterial input function to estimate outcome measures like the total volume of distribution (VT).[9]

Quantitative Data Summary

The following tables provide reference values for quality control and expected outcomes.

Table 1: Radiotracer Quality Control Specifications

Parameter Specification
Identity Co-elutes with non-radioactive MK-3168 standard
Radiochemical Purity > 95%
Specific Activity > 37 GBq/µmol (1000 Ci/mmol) at time of injection
Residual Solvents Within USP limits

| Endotoxin | < 175 EU / V |

Table 2: Troubleshooting Guide Summary

Issue Potential Cause(s) Recommended Action(s)
Low Specific Signal Poor radiochemical purity; Low FAAH density in subject; Off-target binding Verify tracer QC; Perform a blocking study to confirm specificity.
Image Artifacts Subject motion; CT attenuation correction errors (metal, contrast); PET-CT misalignment Use head fixation and motion correction; Review non-corrected images; Use MAR algorithms.

| Unstable Kinetic Model Fit | Noisy time-activity curves; Inaccurate arterial input function; Lack of a true reference region | Improve image statistics (longer scan, higher dose); Ensure accurate blood/plasma analysis; Use validated modeling techniques for tracers without a reference region.[10] |

Visualizations: Workflows and Pathways

Biological Pathway of FAAH

The diagram below illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid system. FAAH is a key enzyme responsible for the degradation of anandamide (AEA), thereby terminating its signaling at cannabinoid receptors.

AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Degraded by CB1R CB1 Receptor AEA->CB1R Binds & Activates Products Inactive Products (Arachidonic Acid & Ethanolamine) FAAH->Products Produces MK3168 [11C]MK-3168 (PET Tracer) MK3168->FAAH Reversibly Inhibits Signal Neuronal Signaling (e.g., Analgesia, Anxiolysis) CB1R->Signal Leads to cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis p1 Radiosynthesis of [11C]MK-3168 p2 Quality Control (Purity, Specific Activity) p1->p2 a1 Inject [11C]MK-3168 p2->a1 p3 Subject Preparation (Fasting, IV line) p3->a1 a2 Dynamic PET Scan + Motion Tracking a1->a2 a3 Arterial Blood Sampling a1->a3 d1 Image Reconstruction + Motion Correction a2->d1 d3 Kinetic Modeling (e.g., 2-TC model) a3->d3 d2 Generate Time-Activity Curves (TACs) d1->d2 d2->d3 d4 Calculate Outcome (e.g., VT) d3->d4 start Problem: Low Specific Signal q1 Was Radiotracer QC Passed? (Purity >95%) start->q1 s1 Solution: Re-synthesize & Purify Tracer. Review Synthesis Protocol. q1->s1 No q2 Was a Blocking Scan Performed? q1->q2 Yes s2 Action: Perform Blocking Study to Confirm Target Specificity. q2->s2 No q3 Did Blocking Show Significant Signal Reduction? q2->q3 Yes s3 Conclusion: Signal is Not Specific. Potential Off-Target Binding. q3->s3 No s4 Conclusion: Signal is Specific but Low. Consider Low Target Density in Subject Population. q3->s4 Yes

References

Optimizing injection and uptake times for [11C]MK-3168 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing positron emission tomography (PET) studies using the fatty acid amide hydrolase (FAAH) tracer, [11C]MK-3168.

Frequently Asked Questions (FAQs)

Q1: What is [11C]MK-3168 and what is its primary target? A1: [11C]MK-3168 is a reversible positron emission tomography (PET) tracer developed to image and quantify the enzyme Fatty Acid Amide Hydrolase (FAAH) in the brain.[1][2][3] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related signaling lipids.[1][4]

Q2: What is the optimal scan duration for a [11C]MK-3168 PET study? A2: Based on human studies, a scan duration of at least 90 minutes is recommended to adequately capture the tracer's kinetic profile.[2][5] In rhesus monkeys, the tracer rapidly enters the brain and reaches a maximum signal in approximately 45 minutes.[1]

Q3: Which kinetic model is recommended for analyzing [11C]MK-3168 data? A3: A 2-tissue compartment model has been shown to satisfactorily model the time-activity curves for [11C]MK-3168 in both human and rhesus monkey studies.[6]

Q4: Is there a recommended reference region for simplified quantification? A4: In rhesus monkey studies, white matter has been used as a reference region, as its volume of distribution (VT) changed by less than 15% between baseline and blocking scans.[6] However, some reports suggest that the absence of a true reference region in the brain can make compartmental modeling less straightforward.[2][3]

Q5: How quickly is [11C]MK-3168 metabolized? A5: The tracer is metabolized rapidly. In human studies, radiometabolite analysis showed that only 30-40% of the parent tracer remains in plasma 10 minutes post-injection, with almost complete elimination by 60 minutes.[5]

Q6: What is the expected test-retest reliability for [11C]MK-3168 measurements? A6: The tracer demonstrates good test-retest repeatability. In humans, the variability for the total volume of distribution (VT) is less than 12%.[6] In rhesus monkeys, the non-displaceable binding potential (BPND) using white matter as a reference region showed a test-retest variability of less than 20%.[6]

Troubleshooting Guide

Issue 1: High variability in test-retest results (>15% in humans).

  • Possible Cause: Inconsistent injection protocol, issues with arterial blood sampling and metabolite analysis, or physiological changes in the subject between scans.

  • Troubleshooting Steps:

    • Ensure a consistent and slow bolus injection is performed for all studies.

    • Verify the accuracy of the arterial input function, including precise timing of blood samples and robust HPLC analysis for metabolite correction.[5]

    • Confirm that the subject is in a similar physiological state (e.g., rested, fasted) for both scans.

    • Review data for any head motion artifacts that could affect regional measurements.

Issue 2: Poor fit of the 2-tissue compartment model to the data.

  • Possible Cause: Noise in the data, inaccurate input function, or significant subject motion.

  • Troubleshooting Steps:

    • Re-examine the quality of the arterial input function. Pre-treatment with other compounds can alter the metabolism of [11C]MK-3168, which must be accounted for in the input function.[5]

    • Apply motion correction algorithms to the dynamic PET data.

    • Ensure the scan duration is sufficient (at least 90 minutes) to properly define the tracer kinetics.[2][5]

    • Evaluate the quality of the regional time-activity curves for excessive noise.

Issue 3: Lower than expected Standardized Uptake Values (SUVs).

  • Possible Cause: Inaccurate measurement of injected dose, issues with radiochemical purity, or partial volume effects in small brain regions.

  • Troubleshooting Steps:

    • Confirm the accuracy of the dose calibrator and the measurement of the injected radioactivity.

    • Verify the radiochemical purity of the [11C]MK-3168 tracer before injection.

    • In human gray matter regions, the SUV should be approximately 3.0 at 20 minutes post-injection.[2][5] If values are significantly lower, investigate potential systemic issues.

    • Ensure that regions of interest are accurately drawn and consider applying partial volume correction, especially for smaller structures.

Quantitative Data Summary

The following tables summarize key quantitative parameters from [11C]MK-3168 studies.

Table 1: Pharmacokinetic Parameters of [11C]MK-3168

Species Parameter Brain Region(s) Value Reference
Human Total Volume of Distribution (VT) Gray Matter 14 - 20 mL/cm³ [6]
Human Test-Retest Variability (VT) Not Specified < 12% [6]
Rhesus Monkey Total Volume of Distribution (VT) Thalamus, Cortex, Cerebellum, Striatum 3 - 4 mL/cm³ [6]
Rhesus Monkey Non-displaceable Binding Potential (BPND) Thalamus, Cortex, Cerebellum, Striatum 0.4 - 1.0 [6]

| Rhesus Monkey | Test-Retest Variability (BPND) | Not Specified | < 20% |[6] |

Table 2: Standardized Uptake Values (SUV) in Human Brain Gray Matter

Time Post-Injection SUV (g/mL) Reference
20 minutes ~ 3.0 [2][5]

| 90 minutes | ~ 2.0 |[2][5] |

Experimental Protocols

Protocol: Human PET Imaging with [11C]MK-3168

This protocol provides a generalized methodology for a human [11C]MK-3168 PET study with arterial blood sampling.

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter is placed for tracer injection and an arterial line is placed in the contralateral radial artery for blood sampling.

  • Tracer Injection:

    • A bolus injection of [11C]MK-3168 (target dose ~5 mCi) is administered intravenously over approximately 30 seconds.

  • PET Scan Acquisition:

    • A dynamic PET scan is acquired in 3D mode for a total of 90-120 minutes immediately following the injection.

    • A low-dose CT scan is performed for attenuation correction prior to the emission scan.

  • Arterial Blood Sampling:

    • Manual or automated arterial blood samples are collected frequently during the first 15 minutes of the scan, with the frequency decreasing over the remainder of the acquisition.

    • Samples are analyzed for whole blood and plasma radioactivity.

    • A subset of plasma samples (e.g., at 5, 10, 20, 40, 60, and 90 minutes) are analyzed by HPLC to determine the fraction of radioactivity corresponding to the unmetabolized parent tracer.[5]

  • Data Analysis:

    • Dynamic PET images are reconstructed and corrected for attenuation, scatter, and radioactive decay.

    • Images are co-registered with the subject's anatomical MRI.

    • A metabolite-corrected arterial input function is generated from the blood data.

    • Regional time-activity curves are generated for brain regions of interest.

    • Kinetic modeling (e.g., 2-tissue compartment model) is applied to the regional data using the arterial input function to estimate outcome parameters such as VT.[6]

Visualizations

Caption: FAAH signaling pathway and the inhibitory action of [11C]MK-3168.

PET_Workflow [11C]MK-3168 PET Study Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Subject Subject Screening & Preparation Scan Dynamic PET/CT Scan (90-120 min) Subject->Scan Tracer [11C]MK-3168 Radiosynthesis Tracer->Scan Injection Processing Image Reconstruction & Motion Correction Scan->Processing Blood Arterial Blood Sampling (for Input Function) Metabolite Plasma Metabolite Analysis (HPLC) Blood->Metabolite Modeling Kinetic Modeling (e.g., 2-TC) Processing->Modeling Time-Activity Curves Metabolite->Modeling Input Function Outcome Outcome Parameters (VT, BPND) Modeling->Outcome

References

Troubleshooting poor signal-to-noise ratio in MK-3168 brain scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of poor signal-to-noise ratio (SNR) in brain scans using the PET tracer MK-3168. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical cause of uniformly low signal across the entire brain in an MK-3168 PET scan?

A low signal across the entire brain, including regions expected to have high tracer uptake, can be attributed to several factors. A primary reason could be an issue with the radiotracer itself, such as low radiochemical purity or molar activity. Another possibility is a problem with the administration of the tracer, for instance, an incorrect dose or an intravenous line failure. It is also important to ensure that the patient was correctly prepared for the scan, as certain medications or physiological conditions can interfere with tracer uptake.

Q2: How can I differentiate between poor SNR due to patient motion and issues with the scanner itself?

Patient motion during a scan typically introduces blurring or streaking artifacts in the reconstructed images, which can significantly degrade SNR. These artifacts are often characterized by a smearing of the signal, particularly at the edges of the brain. In contrast, scanner-related issues, such as detector malfunction, might result in more uniform noise or structured artifacts (e.g., lines or rings) across the image. Reviewing the sinogram data can often help identify scanner-related problems. If motion is suspected, reviewing any available motion correction data or patient monitoring camera footage can confirm this.

Q3: Can the choice of image reconstruction algorithm impact the SNR of my MK-3168 brain scan?

Absolutely. The reconstruction algorithm and its parameters play a crucial role in the final image quality and SNR. Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are commonly used in PET and can provide a better SNR compared to older methods like filtered back-projection (FBP). However, the number of iterations and subsets, as well as the type of post-reconstruction filtering, must be optimized. Too few iterations may result in a noisy image, while too many can lead to the amplification of noise.

Q4: What role does post-reconstruction filtering play in improving SNR, and what are the trade-offs?

Post-reconstruction filtering is a common technique used to reduce noise in PET images and improve SNR. Gaussian filters are frequently used for this purpose. The primary trade-off of filtering is a potential loss of spatial resolution. A more aggressive filter (i.e., a larger kernel size or full width at half maximum) will reduce noise more effectively but will also cause more blurring of the underlying anatomical structures. The optimal level of filtering is a balance between noise reduction and the preservation of important details in the brain images.

Troubleshooting Guides

Issue 1: High Noise Levels Throughout the Brain Image

This guide addresses the problem of excessive noise, which can obscure the specific binding signal of MK-3168.

Troubleshooting Steps:

  • Verify Radiotracer Quality:

    • Confirm the radiochemical purity and molar activity of the [11C]MK-3168 batch. Low purity can lead to off-target binding and a diffuse, noisy signal.

    • Ensure the injected dose was appropriate for the patient's weight and the scanner's sensitivity. Insufficient injected activity is a direct cause of low photon counts and, consequently, high noise.

  • Review Acquisition Parameters:

    • Scan Duration: For dynamic scans, ensure that the frame durations are appropriate. Early frames may require shorter durations to capture the rapid kinetics of the tracer, while later frames, when the signal is lower, may need to be longer to accumulate sufficient counts.

    • Acquisition Mode: 3D acquisition mode is generally preferred for brain PET scans as it offers higher sensitivity compared to 2D mode.

  • Optimize Image Reconstruction:

    • Algorithm Selection: Utilize an iterative reconstruction algorithm like OSEM.

    • Parameter Optimization: Adjust the number of iterations and subsets. Start with the manufacturer's recommended parameters and fine-tune based on phantom scans or previous experience with similar tracers.

    • Corrections: Ensure all necessary corrections (attenuation, scatter, randoms) have been applied correctly. Errors in these corrections can introduce significant noise and artifacts.

  • Apply Post-Reconstruction Filtering:

    • If the image is still too noisy, apply a 3D Gaussian filter. Experiment with different filter sizes to find the best balance between noise reduction and resolution.

Issue 2: Blurring and Motion Artifacts

This guide provides steps to identify and mitigate the effects of patient motion on MK-3168 brain scans.

Troubleshooting Steps:

  • Patient Preparation and Comfort:

    • Ensure the patient is comfortable before the scan begins to minimize the likelihood of movement.

    • Use head restraints, such as a thermoplastic mask or foam padding, to gently immobilize the patient's head.

    • Clearly explain the importance of remaining still to the patient.

  • During the Scan:

    • Utilize any available motion tracking systems. Many modern PET scanners are equipped with cameras or other devices to monitor patient movement.

    • If significant motion is detected, consider pausing and repositioning the patient if the protocol allows.

  • Post-Acquisition Correction:

    • If motion occurred, use motion correction software. Frame-to-frame realignment can be effective for dynamic scans.

    • Some advanced systems offer MRI-based motion correction for simultaneous PET/MRI scanners, which can significantly improve image quality.

  • Data Analysis Considerations:

    • If motion artifacts cannot be fully corrected, it is crucial to acknowledge their potential impact on the quantitative analysis of the MK-3168 data. Regions with significant motion may show artificially altered tracer uptake values.

Quantitative Data Summary

The following tables summarize key parameters that can influence the SNR in MK-3168 brain PET scans. The values provided are illustrative and should be optimized for your specific scanner and research protocol.

Table 1: Impact of Reconstruction Parameters on SNR

Reconstruction AlgorithmIterations x SubsetsPost-Filter (FWHM)Relative SNRSpatial Resolution
FBPN/A4 mmBaselineGood
OSEM2 x 164 mm+Good
OSEM3 x 244 mm++Very Good
OSEM4 x 322 mm+++Excellent
OSEM4 x 326 mm++++Fair

Table 2: Effect of Acquisition Time on Image Quality

Total Acquisition TimeRelative Noise LevelLesion Detectability
10 minHighPoor
20 minMediumFair
30 minLowGood
40 minVery LowExcellent

Experimental Protocols

Standard MK-3168 PET Imaging Protocol

This protocol provides a general framework for acquiring high-quality MK-3168 brain PET data.

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.

    • A comfortable and quiet environment should be provided to the patient before and during the uptake period to minimize anxiety and movement.

    • An intravenous catheter is placed for tracer injection.

  • Radiotracer Administration:

    • A bolus injection of [11C]MK-3168 is administered intravenously. The typical injected dose is in the range of 370-740 MBq, adjusted for patient weight.

  • PET Scan Acquisition:

    • A dynamic scan is initiated immediately upon tracer injection and continues for 60-90 minutes.

    • Data is acquired in 3D list mode.

    • A low-dose CT or an MR-based attenuation correction map is acquired.

  • Image Reconstruction:

    • The dynamic data is framed into a sequence of time frames (e.g., 6x10s, 3x20s, 6x30s, 5x60s, 5x120s, 8x300s).

    • Images are reconstructed using an OSEM algorithm with appropriate corrections for attenuation, scatter, and randoms.

    • A post-reconstruction Gaussian filter (e.g., 4 mm FWHM) is applied.

Visualizations

The following diagrams illustrate key troubleshooting workflows and concepts related to improving SNR in MK-3168 brain scans.

TroubleshootingWorkflow Start Poor SNR in MK-3168 Scan CheckTracer Verify Radiotracer Quality & Dose Start->CheckTracer CheckAcquisition Review Acquisition Parameters Start->CheckAcquisition CheckMotion Assess Patient Motion Start->CheckMotion TracerOK Tracer Quality OK? CheckTracer->TracerOK AcquisitionOK Acquisition OK? CheckAcquisition->AcquisitionOK MotionPresent Motion Artifacts Present? CheckMotion->MotionPresent TracerOK->CheckAcquisition Yes Reevaluate Re-evaluate Protocol TracerOK->Reevaluate No AcquisitionOK->CheckMotion Yes OptimizeRecon Optimize Reconstruction Parameters AcquisitionOK->OptimizeRecon No MotionPresent->OptimizeRecon No ApplyMotionCorrection Apply Motion Correction MotionPresent->ApplyMotionCorrection Yes Reinject Consider Re-injection (if feasible) ApplyFiltering Apply Post-Reconstruction Filtering OptimizeRecon->ApplyFiltering ApplyMotionCorrection->OptimizeRecon End Acceptable SNR ApplyFiltering->End Reevaluate->Start

Caption: Troubleshooting workflow for poor SNR.

ReconstructionOptimization RawData Raw PET Data (List Mode) Framing Dynamic Framing RawData->Framing Corrections Apply Corrections (Attenuation, Scatter, Randoms) Framing->Corrections Reconstruction Iterative Reconstruction (OSEM) Corrections->Reconstruction Iterations Optimize Iterations & Subsets Reconstruction->Iterations Filtering Post-Reconstruction Filtering Reconstruction->Filtering Iterations->Reconstruction FilterSize Select Appropriate Filter Size (FWHM) Filtering->FilterSize FinalImage High SNR Image Filtering->FinalImage FilterSize->Filtering

Caption: Image reconstruction optimization pathway.

Technical Support Center: Strategies to Reduce Off-Target Binding of MK-3168 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions to help minimize off-target binding of the MK-3168 tracer in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding and why is it a concern?
Q2: How can I determine if my MK-3168 tracer has high off-target binding?

A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening the compound against large databases of protein structures.[1] Experimental methods such as high-throughput screening, kinase profiling, and receptor binding assays can then be used to empirically test for and validate these predicted interactions.[1]

Q3: What are the initial steps to reduce non-specific binding in my assay?

Several general strategies can be employed at the outset of your experimental design:

  • Use the lowest effective concentration: Titrate the MK-3168 tracer to determine the minimum concentration required to achieve the desired on-target effect.[1]

  • Employ structurally distinct inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a shared off-target effect.[1]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1][2]

Q4: How is non-specific binding experimentally measured?

Non-specific binding is typically determined by measuring the binding of the labeled tracer in the presence of a high concentration of an unlabeled competitor.[3][4] This "cold" ligand saturates the specific binding sites, ensuring that any remaining measured signal from the tracer is non-specific.[3] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[4]

Troubleshooting Guides

Issue: High background noise in a ligand binding assay.

High background noise is often a result of non-specific binding.

Troubleshooting Steps:

  • Optimize Blocking Conditions:

    • Problem: Insufficient blocking of unoccupied sites on the assay plate or membrane.[3]

    • Solution: Use blocking agents like Bovine Serum Albumin (BSA) or casein to reduce non-specific binding.[5][6] Experiment with different concentrations of the blocking agent to find the optimal condition that minimizes non-specific binding without significantly affecting the specific signal.[3]

  • Adjust Buffer Composition:

    • Problem: Suboptimal pH or low salt concentrations can promote non-specific interactions.[3]

    • Solution: Adjust the pH of your buffer to be near the isoelectric point of your protein to minimize charge-based interactions.[3][7] Increase the ionic strength by adding salts like NaCl to shield electrostatic interactions.[3][7][8]

  • Add Surfactants:

    • Problem: Hydrophobic interactions between the tracer and surfaces can cause non-specific binding.

    • Solution: Add a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100, to your buffer to disrupt these interactions.[3][7][8]

Issue: Unexpected cellular toxicity observed.

This could be due to the MK-3168 tracer engaging with off-targets that regulate essential cellular processes.[9]

Troubleshooting Steps:

  • Lower the Tracer Concentration:

    • Problem: Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[9]

    • Solution: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[9]

  • Profile for Off-Target Liabilities:

    • Solution: Submit the MK-3168 tracer for screening against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential unintended targets.[9]

  • Conduct a Rescue Experiment:

    • Solution: Transfect cells with a mutant version of the target protein that is resistant to the tracer. If the toxic phenotype is reversed, it strongly supports an on-target mechanism.[9]

Data Presentation

Summarize your findings in a clear and structured manner. Below is a template for comparing the binding characteristics of different tracers or the effect of different experimental conditions.

Tracer / ConditionOn-Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / On-Target)
MK-3168 (Standard Buffer) e.g., 25e.g., 500e.g., >10,00020
MK-3168 (+0.1% BSA) e.g., 28e.g., 1500e.g., >10,00053.6
MK-3168 (+150mM NaCl) e.g., 30e.g., 2500e.g., >10,00083.3

Interpretation: In this example, the addition of BSA and NaCl increases the selectivity of the MK-3168 tracer by reducing its affinity for Off-Target 1.

Experimental Protocols

Protocol 1: Determining Optimal Blocking Agent Concentration

Objective: To find the concentration of a blocking agent (e.g., BSA) that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Methodology:

  • Coat the wells of your assay plate with the target receptor and wash to remove any unbound receptor.

  • Prepare a series of concentrations of the blocking agent (e.g., 0.1%, 0.5%, 1%, 2% BSA) in your assay buffer.

  • Add the different concentrations of the blocking agent to the wells and incubate to block non-specific sites.

  • Wash the wells to remove the unbound blocking agent.[3]

  • Perform the binding assay:

    • To separate wells, add the MK-3168 tracer at a concentration known to give a good signal.

    • To another set of wells, add the tracer along with a high concentration of an unlabeled competitor to measure non-specific binding.[3]

  • Incubate the plate to reach equilibrium, then wash to remove the unbound tracer.[3]

  • Measure the signal using the appropriate detection method.

  • Analyze the data by comparing the non-specific binding signal across the different blocking agent concentrations.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the MK-3168 tracer binds to its intended target in a cellular context.[9]

Methodology:

  • Treat intact cells with various concentrations of the MK-3168 tracer. Include a vehicle control (e.g., DMSO).[9]

  • Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).[9]

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the tracer indicates binding and stabilization.

Visualizations

Caption: Experimental workflow for assessing and minimizing non-specific binding.

troubleshooting_tree start High Off-Target Binding Identified q1 Is the tracer concentration at the lowest effective dose? start->q1 action1 Titrate tracer to determine minimal effective concentration q1->action1 No q2 Have buffer conditions been optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Adjust pH and ionic strength. Add blocking agents/surfactants. q2->action2 No q3 Is genetic validation feasible? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Use CRISPR or RNAi to confirm on-target phenotype. q3->action3 Yes end_node Consider tracer redesign or use of alternative compounds q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Decision tree for troubleshooting high off-target binding.

binding_concepts cluster_on_target On-Target Interaction cluster_off_target Off-Target Interaction tracer_on MK-3168 Tracer target Primary Target tracer_on->target High Affinity (Specific Binding) tracer_off MK-3168 Tracer off_target Off-Target Protein tracer_off->off_target Low Affinity (Non-Specific) plastic Plasticware/ Membrane tracer_off->plastic Non-Specific Adsorption

References

Addressing patient motion artifacts in dynamic MK-3168 PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing patient motion artifacts during dynamic [¹¹C]MK-3168 Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is [¹¹C]MK-3168 and why is it used in dynamic PET imaging?

A1: [¹¹C]MK-3168 is a PET radiotracer that specifically binds to the Fatty Acid Amide Hydrolase (FAAH) enzyme in the brain.[1][2][3] Dynamic PET imaging with [¹¹C]MK-3168 allows for the quantitative assessment of FAAH activity over time, providing valuable insights into the endocannabinoid system's role in various neurological and psychiatric disorders.[4][5][6] This technique is crucial for understanding disease mechanisms and for the development of drugs targeting the FAAH enzyme.

Q2: What are motion artifacts and why are they a significant issue in dynamic [¹¹C]MK-3168 PET imaging?

A2: Motion artifacts are blurring and distortions in PET images caused by patient movement during the scan.[7] Dynamic scans are particularly susceptible because they are acquired over a long period, increasing the likelihood of patient movement.[7][8] These artifacts can lead to inaccurate quantification of tracer uptake, potentially causing up to a 15% difference in Standardized Uptake Value (SUV) calculations in certain brain regions.[9] This can compromise the integrity of research data and clinical trial outcomes.

Q3: What are the common types of patient motion observed during brain PET scans?

A3: Patient motion during brain PET scans can be categorized as follows:

  • Inter-frame motion: Movement that occurs between the acquisition of different dynamic frames.

  • Intra-frame motion: Movement that occurs during the acquisition of a single frame.

  • Slow drifts: Gradual changes in head position over the course of the scan.

  • Sudden, jerky movements: Abrupt changes in head position.

Q4: How can I minimize the occurrence of patient motion during a dynamic [¹¹C]MK-3168 PET scan?

A4: Minimizing patient motion is crucial for acquiring high-quality data. Key strategies include:

  • Patient Comfort: Ensure the patient is comfortable with adequate padding and support for their head and body.

  • Clear Instructions: Clearly explain the importance of remaining still to the patient before and during the scan.

  • Head Immobilization: Use head holders or other gentle restraints to minimize involuntary movement.

  • Scan Duration: Optimize the scan duration to be as short as possible while still obtaining the necessary data.

Troubleshooting Guide

Issue 1: Blurring or "ghosting" artifacts are visible in the reconstructed dynamic PET images.

  • Likely Cause: This is a classic sign of intra-frame and inter-frame patient motion. The movement of the head during and between frames causes the PET signal to be spread out, resulting in a loss of image sharpness.

  • Troubleshooting Steps:

    • Visual Inspection of Dynamic Frames: Review the individual frames of the dynamic scan to visually identify the frames where significant motion occurred.

    • Apply Motion Correction Algorithms: Utilize post-processing software to apply motion correction. A common approach is frame-by-frame realignment, where each frame is registered to a reference frame (often a frame with minimal motion or an average of low-motion frames).

    • Consider List-Mode Replay: If the data was acquired in list-mode, it may be possible to perform more advanced motion correction by dividing the data into shorter time gates and correcting for motion within each gate before reconstruction.

Issue 2: Misalignment is observed between the PET images and the co-registered anatomical (CT or MR) images.

  • Likely Cause: The patient moved between the acquisition of the anatomical scan (used for attenuation correction and anatomical localization) and the dynamic PET scan. This can lead to inaccurate attenuation correction and mislocalization of tracer uptake.

  • Troubleshooting Steps:

    • Co-registration Check: Carefully inspect the co-registration of the PET and anatomical images.

    • Re-alignment of PET to Anatomical Image: If misalignment is detected, perform a rigid co-registration of the dynamic PET series to the anatomical image. It is often best to use an early, high-statistic PET frame for this registration.

    • Attenuation Correction Re-processing: If significant motion occurred, it may be necessary to re-process the attenuation correction using the realigned images.

Issue 3: Quantitative analysis reveals high variability or unexpectedly low values for key parameters (e.g., SUV, Distribution Volume Ratio - DVR).

  • Likely Cause: Uncorrected patient motion is a primary cause of quantitative inaccuracies. Motion leads to a smearing of the PET signal, which can cause an underestimation of tracer concentration in small regions of interest and an overestimation in surrounding areas.

  • Troubleshooting Steps:

    • Implement a Robust Motion Correction Workflow: Apply a validated motion correction procedure to the dynamic data before performing quantitative analysis.

    • Quality Control of Time-Activity Curves (TACs): After motion correction, visually inspect the TACs for regions of interest. Abrupt spikes or dips in the curves can be indicative of residual motion artifacts.

    • Frame Exclusion (with caution): In cases of severe, abrupt motion that cannot be adequately corrected, it may be necessary to exclude the affected frames from the analysis. This should be done with caution and noted in the experimental record, as it can bias the kinetic modeling results.

Quantitative Data on Motion Artifacts

Patient motion can significantly impact the quantitative accuracy of dynamic brain PET imaging. The following table summarizes the potential effects based on findings from studies on similar brain PET tracers.

Degree of MotionExample DisplacementPotential Impact on Regional SUVPotential Impact on Kinetic Parameters (e.g., DVR)
Mild < 2 mm1-5% errorMinor variations, potentially within test-retest variability.
Moderate 2-5 mm5-10% errorSignificant alterations that could affect group comparisons.
Severe > 5 mmUp to 15% or more error[9]Substantial inaccuracies, potentially leading to erroneous conclusions.

Experimental Protocols

Detailed Protocol for Dynamic [¹¹C]MK-3168 PET Imaging

This protocol is a synthesized guideline based on common practices for dynamic brain PET imaging with carbon-11 labeled tracers and specific information from [¹¹C]MK-3168 studies.

  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to the scan.

    • An intravenous catheter should be placed in an antecubital vein for radiotracer injection.

    • Patients should be comfortably positioned in the PET scanner with their head in a head holder to minimize motion.

  • Radiotracer Administration:

    • A bolus injection of [¹¹C]MK-3168 (typically 185-370 MBq) is administered intravenously at the start of the dynamic acquisition.[10]

  • Dynamic PET Acquisition:

    • A dynamic scan of 60-90 minutes is initiated simultaneously with the tracer injection.[11][12]

    • The scan is typically acquired in 3D list-mode to allow for flexible framing and advanced motion correction.

    • A common framing scheme is:

      • 6 x 30 seconds

      • 3 x 60 seconds

      • 5 x 120 seconds

      • 7 x 300 seconds

      • 3 x 600 seconds

  • Anatomical Imaging:

    • A low-dose CT or an MRI scan is acquired for attenuation correction and anatomical co-registration. This is ideally performed immediately before or after the PET acquisition without moving the patient.

  • Data Processing and Motion Correction:

    • The dynamic PET data is reconstructed into the specified time frames.

    • A frame-by-frame motion correction is applied. A common workflow is to register all frames to a reference frame (e.g., an average of the initial high-uptake frames).

    • The motion-corrected dynamic PET images are then co-registered to the patient's anatomical scan.

  • Quantitative Analysis:

    • Regions of interest (ROIs) are defined on the co-registered anatomical image and projected onto the dynamic PET data.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling is performed on the TACs to derive quantitative parameters such as the distribution volume ratio (DVR).

Visualizations

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE-PLD NAPE-PLD Anandamide_pre Anandamide (AEA) (Endocannabinoid) NAPE-PLD->Anandamide_pre Synthesis CB1R CB1 Receptor Anandamide_pre->CB1R Binds to FAAH FAAH Enzyme Anandamide_pre->FAAH Hydrolyzes Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to MK3168 [¹¹C]MK-3168 MK3168->FAAH Inhibits

Caption: FAAH Signaling Pathway and the Action of [¹¹C]MK-3168.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Patient_Prep Patient Preparation (Fasting, IV line) Patient_Positioning Patient Positioning & Head Immobilization Patient_Prep->Patient_Positioning Anatomical_Scan Anatomical Scan (CT or MRI) Patient_Positioning->Anatomical_Scan Tracer_Injection [¹¹C]MK-3168 Injection Anatomical_Scan->Tracer_Injection Dynamic_PET Dynamic PET Scan (60-90 min) Tracer_Injection->Dynamic_PET Reconstruction Image Reconstruction Dynamic_PET->Reconstruction Motion_Correction Motion Correction Reconstruction->Motion_Correction Co_registration Co-registration (PET to Anatomical) Motion_Correction->Co_registration Quant_Analysis Quantitative Analysis (Kinetic Modeling) Co_registration->Quant_Analysis

Caption: Experimental Workflow for Dynamic [¹¹C]MK-3168 PET Imaging.

Troubleshooting_Logic Start Image Quality Issue Identified Visual_Inspection Visually Inspect Dynamic Frames Start->Visual_Inspection Motion_Detected Motion Detected? Visual_Inspection->Motion_Detected Apply_MC Apply Motion Correction Algorithms Motion_Detected->Apply_MC Yes Check_Coreg Check PET-Anatomical Co-registration Motion_Detected->Check_Coreg No Apply_MC->Check_Coreg Misalignment Misalignment? Check_Coreg->Misalignment Realign_Images Re-align PET to Anatomical Misalignment->Realign_Images Yes Quant_Analysis Perform Quantitative Analysis Misalignment->Quant_Analysis No Realign_Images->Quant_Analysis Check_Quant Quantitative Values Still Anomalous? Quant_Analysis->Check_Quant Review_TACs Review Time-Activity Curves for Artifacts Check_Quant->Review_TACs Yes End Analysis Complete Check_Quant->End No Review_TACs->End

Caption: Troubleshooting Logic for Motion Artifacts.

References

Refinements to kinetic models for more accurate FAAH quantification with MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of [¹¹C]MK-3168 for the quantification of Fatty Acid Amide Hydrolase (FAAH). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which kinetic model is most appropriate for analyzing [¹¹C]MK-3168 PET data?

A1: The two-tissue compartment (2TC) reversible model is the most widely accepted and validated kinetic model for describing the behavior of [¹¹C]MK-3168 in the brain.[1][2] This model effectively characterizes the tracer's delivery from plasma into the brain tissue, its binding to FAAH, and its subsequent dissociation.

Q2: What are the typical outcome measures obtained from kinetic modeling of [¹¹C]MK-3168 data?

A2: The primary outcome measures include the total volume of distribution (VT) and the non-displaceable binding potential (BPND). VT represents the equilibrium ratio of the tracer concentration in a brain region to that in the plasma, reflecting both specific and non-specific binding. BPND provides a measure of the density of available FAAH enzymes.

Q3: Is a reference region available for the kinetic modeling of [¹¹C]MK-3168?

A3: In rhesus monkeys, white matter has been shown to have minimal change in VT between baseline and blocking scans, suggesting it can be used as a reference region.[2] However, the suitability of a reference region should be validated for each study, and arterial blood sampling with metabolite correction is considered the gold standard for accurate quantification.

Q4: How does FAAH inhibition by a drug like JNJ-42165279 affect the kinetic parameters of [¹¹C]MK-3168?

A4: Administration of an FAAH inhibitor such as JNJ-42165279 will lead to a dose-dependent reduction in the binding of [¹¹C]MK-3168 to FAAH. This is observed as a decrease in the binding potential (BPND), which can be used to calculate FAAH occupancy by the inhibitor.[1] Interestingly, FAAH inhibitors can also slow the metabolism of [¹¹C]MK-3168.[1]

Troubleshooting Guide

Issue 1: Poor fit of the two-tissue compartment model to the time-activity curve (TAC).

  • Possible Cause: Noisy data due to low injected dose, patient motion, or incorrect data processing.

  • Solution:

    • Ensure adequate injected dose and minimize patient motion during the scan.

    • Review and correct any errors in data processing, including motion correction and region of interest (ROI) definition.

    • Consider using a simplified model, such as the one-tissue compartment model, but be aware of the potential for biased estimates.

Issue 2: High variability in test-retest results for BPND.

  • Possible Cause: Instability in the estimation of kinetic parameters, particularly when using a reference region.

  • Solution:

    • Ensure the chosen reference region is appropriate and shows low specific binding.

    • If variability remains high, consider using the more robust method of arterial blood sampling to derive the input function.

    • In rhesus monkeys, test-retest repeatability for white matter-based BPND has been found to be acceptable (<20%).[2]

Issue 3: Difficulty in accurately measuring the arterial input function.

  • Possible Cause: Challenges with arterial cannulation, blood sample collection, or metabolite analysis.

  • Solution:

    • Ensure experienced personnel are performing the arterial cannulation.

    • Strictly adhere to the blood sampling and processing protocol to ensure accurate measurement of plasma and metabolite radioactivity.

    • If arterial sampling is not feasible, an image-derived input function (IDIF) may be an alternative, but this requires careful validation.

Issue 4: Unexpectedly low brain uptake of [¹¹C]MK-3168.

  • Possible Cause: Poor radiochemical purity or low specific activity of the tracer.

  • Solution:

    • Verify the radiochemical purity and specific activity of each batch of [¹¹C]MK-3168 before injection.

    • Ensure proper handling and storage of the radiotracer to prevent degradation.

Quantitative Data Summary

Table 1: Kinetic Parameters of [¹¹C]MK-3168 in Rhesus Monkey Brain Regions

Brain RegionVTBPND
Thalamus3 - 40.4 - 1
Cortex3 - 40.4 - 1
Cerebellum3 - 40.4 - 1
Striatum3 - 40.4 - 1

Data from translational studies.[2]

Table 2: Kinetic Parameters of [¹¹C]MK-3168 in Human Brain

ParameterValue
VT14 - 20
Test-Retest Repeatability<12%

Data from first-in-human scans.[2]

Table 3: FAAH Occupancy by JNJ-42165279 in Humans

JNJ-42165279 DoseFAAH Occupancy
10 mg (single dose)>95%
2.5 mg and 10 mg (one week dosing)Sustained occupancy at trough levels

Data from a study using [¹¹C]MK-3168 PET.[1]

Experimental Protocols

Detailed Methodology for a [¹¹C]MK-3168 PET Imaging Study

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous catheter should be placed for radiotracer injection and an arterial line for blood sampling.

  • Radiotracer Administration:

    • A bolus injection of [¹¹C]MK-3168 is administered intravenously. The typical injected dose should be determined based on scanner sensitivity and radiation dosimetry, with an effective dose of approximately 4.65 μSv/MBq in humans.[2]

  • PET Scan Acquisition:

    • A dynamic PET scan is acquired for 90-120 minutes immediately following radiotracer injection.

    • Data should be reconstructed into a series of time frames.

  • Arterial Blood Sampling:

    • Arterial blood samples are collected continuously for the first 15 minutes and then at discrete time points throughout the scan.

    • Blood samples are processed to separate plasma and measure total radioactivity and the fraction of unchanged radiotracer.

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • The metabolite-corrected arterial plasma input function is derived from the blood samples.

    • The TACs and the input function are fitted to a two-tissue compartment model to estimate VT and BPND.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis subject_prep Subject Preparation injection Radiotracer Injection subject_prep->injection tracer_prep [11C]MK-3168 Synthesis & QC tracer_prep->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling data_processing Image Reconstruction & ROI Definition pet_scan->data_processing input_function Metabolite Correction & Input Function blood_sampling->input_function kinetic_modeling Two-Tissue Compartment Model data_processing->kinetic_modeling input_function->kinetic_modeling outcome Quantification (VT, BPND) kinetic_modeling->outcome

Caption: Experimental workflow for a [¹¹C]MK-3168 PET study.

two_tissue_compartment_model C_p Plasma (Cp) C_nd Non-displaceable (Cnd) C_p->C_nd K1 C_nd->C_p k2 C_s Specific Binding (Cs) C_nd->C_s k3 C_s->C_nd k4

Caption: The two-tissue compartment model for [¹¹C]MK-3168.

References

How to handle variability in MK-3168 uptake across different brain regions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling variability in MK-3168 uptake across different brain regions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MK-3168 and why is it used in brain imaging?

A1: MK-3168 is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide.[1][2][3] When labeled with Carbon-11 ([11C]MK-3168), it serves as a positron emission tomography (PET) tracer to visualize and quantify the distribution and density of FAAH in the brain in vivo.[2][3][4][5] This allows for the study of the endocannabinoid system's role in various neurological and psychiatric disorders and can be used to assess the target engagement of FAAH inhibitors.[4]

Q2: I am observing significant variability in [11C]MK-3168 uptake between different brain regions in my PET scans. Is this expected?

A2: Yes, variability in [11C]MK-3168 uptake across different brain regions is expected and is primarily due to the heterogeneous distribution of its target enzyme, FAAH.[1] Brain regions with higher concentrations of FAAH will naturally exhibit higher uptake of the tracer.[1] For instance, FAAH is prominently found in the cerebral cortex, hippocampal formation, amygdala, and cerebellum.[1]

Q3: Besides FAAH distribution, what other biological factors can contribute to the regional variability of MK-3168 uptake?

A3: Several other biological factors can influence the regional uptake of MK-3168:

  • P-glycoprotein (P-gp) Expression: P-gp is an efflux transporter at the blood-brain barrier (BBB) that actively pumps a wide range of substances out of the brain.[6][7] The expression of P-gp is not uniform across all brain regions, which can lead to regional differences in the net uptake of MK-3168, as it is a substrate for P-gp.[7][8]

  • Cerebral Blood Flow (CBF): Regional differences in blood flow can influence the initial delivery of the tracer to different brain areas.[9] However, for tracers like [11C]MK-3168, the impact of CBF on binding potential is generally considered to be limited under normal physiological conditions.[10]

  • Blood-Brain Barrier Integrity: Pathological conditions that alter the integrity of the BBB can lead to non-specific tracer uptake and contribute to variability.

Q4: Can experimental or technical factors lead to apparent variability in MK-3168 uptake?

A4: Absolutely. Several technical factors can introduce artifacts and mimic true biological variability. These include:

  • Patient Motion: Movement during the PET scan is a significant source of artifacts, leading to blurred images and inaccurate quantification of tracer uptake.[11][12]

  • Partial Volume Effect (PVE): Due to the limited spatial resolution of PET scanners, the signal from small brain structures can be underestimated, a phenomenon known as the partial volume effect.[13][14][15][16][17] This can lead to apparent lower uptake in smaller regions compared to larger ones, even if the actual tracer concentration is similar.

  • Attenuation Correction Errors: Inaccurate correction for the attenuation of gamma rays within the patient's head can lead to artifacts.[18] This can be caused by mismatches between the PET and CT/MRI scans used for attenuation correction, or by the presence of high-density materials like dental implants.[18][19]

  • Radiotracer Metabolism: [11C]MK-3168 is metabolized in the body, and the presence of radiometabolites in the blood can complicate the kinetic modeling of tracer uptake.[20] It is crucial to account for these metabolites in the analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High/Low [11C]MK-3168 Uptake in a Specific Brain Region

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Biological Variability 1. Review Literature: Consult literature on the known distribution of FAAH in the specific brain region of interest.[1] 2. Correlate with other Modalities: If possible, correlate PET findings with anatomical MRI to rule out structural abnormalities. 3. Ex Vivo Validation: Consider performing ex vivo studies like autoradiography or tissue homogenization on animal models to confirm regional FAAH expression.
Patient Motion 1. Motion Correction: Apply motion correction algorithms during image reconstruction.[11] 2. Head Fixation: Ensure adequate head fixation during the scan. 3. Quality Control: Visually inspect the dynamic PET images for any signs of movement.
Partial Volume Effect (PVE) 1. Apply PVE Correction: Use appropriate partial volume correction methods in your data analysis pipeline.[14][15][16] 2. Region of Interest (ROI) Definition: Be mindful of the size of your ROIs. For small structures, PVE will have a more significant impact.
Attenuation Correction Artifacts 1. Co-registration Check: Verify the co-registration between the PET and CT/MRI scans.[12] 2. Attenuation Map Inspection: Visually inspect the attenuation map for any artifacts. 3. Consider Alternative Correction Methods: If significant artifacts are present, explore alternative attenuation correction strategies.
Issue 2: High Inter-Subject Variability in [11C]MK-3168 Uptake

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Factors 1. Genotyping: Consider genotyping subjects for polymorphisms in the FAAH gene, which can influence FAAH expression and activity.[21] 2. Stratify Analysis: If genetic data is available, stratify your analysis based on genotype.
Physiological State 1. Standardize Pre-Scan Conditions: Ensure consistent pre-scan conditions for all subjects, including fasting state and avoidance of certain medications that might interfere with tracer uptake. 2. Monitor Physiological Parameters: Record and account for physiological variables like blood glucose levels, which can potentially affect brain metabolism.[22]
Radiotracer Administration 1. Consistent Administration: Ensure a consistent and accurate administration of the radiotracer for all subjects. 2. Arterial Input Function: If possible, use arterial blood sampling to obtain an accurate input function for kinetic modeling, which can help account for individual differences in tracer delivery and metabolism.[20]

Quantitative Data

The following table summarizes the volume of distribution (VT) of [11C]MK-3168 in various brain regions from a study in healthy human volunteers. VT is a measure of tracer distribution that is proportional to the density of available FAAH.

Brain RegionMean Volume of Distribution (VT) (mL/cm³)Standard Deviation
Thalamus3 - 4N/A
Cortex3 - 4N/A
Cerebellum3 - 4N/A
Striatum3 - 4N/A
White Matter< 15% change between baseline and blockingN/A
Human (Higher VT)
Gray Matter Regions14 - 20N/A

Data adapted from a study in rhesus monkeys and first-in-human scans. The VT in humans was noted to be higher than in rhesus monkeys.[4]

Experimental Protocols

Protocol 1: In Vivo [11C]MK-3168 PET Imaging in Humans
  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.[23]

    • Ensure the patient is well-hydrated.[23]

    • The patient should rest in a quiet, dimly lit room for at least 30 minutes before and during the initial uptake phase of the tracer to minimize sensory stimulation.[24]

    • An intravenous line should be placed for tracer injection.[24]

  • Radiotracer Administration:

    • A bolus injection of [11C]MK-3168 (typically 185 to 370 MBq) is administered intravenously.[25]

  • PET Scan Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the tracer injection and continues for a duration of 60-90 minutes.[20]

    • A transmission scan (using CT or a radioactive source) is acquired for attenuation correction.[18]

  • Arterial Blood Sampling (for full kinetic modeling):

    • Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used to generate an arterial input function.[20]

  • Image Reconstruction and Analysis:

    • PET images are reconstructed with corrections for attenuation, scatter, and random coincidences. Motion correction should be applied if necessary.

    • Regions of Interest (ROIs) are drawn on the co-registered MRI or CT images for various brain structures.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate parameters such as the volume of distribution (VT) or binding potential (BPND).[4]

Protocol 2: Brain Tissue Homogenization for Ex Vivo Analysis
  • Tissue Collection:

    • Rapidly dissect the brain region of interest on ice.

  • Homogenization:

    • Place the tissue in a pre-chilled tube with a suitable homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).[26]

    • Homogenize the tissue using a mechanical homogenizer (e.g., a Dounce homogenizer or a bead-based homogenizer) on ice.[4][26][27]

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[21]

    • The resulting supernatant is the crude homogenate. For further fractionation, the supernatant can be subjected to higher speed centrifugation to isolate different cellular compartments.[21]

  • Protein Quantification:

    • Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).[26]

  • Drug Concentration Measurement:

    • The concentration of MK-3168 in the homogenate can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Autoradiography of Brain Slices
  • Tissue Sectioning:

    • Freeze the brain tissue and section it into thin slices (e.g., 20 µm) using a cryostat.[1][28]

    • Thaw-mount the sections onto microscope slides.[1][28]

  • Incubation with Radioligand:

    • Incubate the slides with a solution containing [3H]MK-3168 or another suitable radiolabeled form of the compound at a specific concentration.[13][28]

    • For determining non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled FAAH inhibitor to block specific binding.[29]

  • Washing:

    • After incubation, wash the slides in a buffer solution to remove unbound radioligand.[13][28]

  • Exposure and Imaging:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film.[14][28]

    • Scan the imaging plate or develop the film to visualize the distribution of the radioligand.

  • Quantification:

    • Quantify the signal intensity in different brain regions using densitometry and compare it to standards to determine the amount of radioligand binding.[1]

Visualizations

Experimental_Workflow_for_Investigating_MK3168_Uptake_Variability cluster_invivo In Vivo PET Imaging cluster_exvivo Ex Vivo Validation invivo_start [11C]MK-3168 Injection pet_scan Dynamic PET/CT Scan invivo_start->pet_scan data_acq Data Acquisition & Reconstruction pet_scan->data_acq kinetic_model Kinetic Modeling data_acq->kinetic_model invivo_end Regional VT / BPND Values kinetic_model->invivo_end exvivo_end Regional FAAH Expression / Drug Concentration invivo_end->exvivo_end Correlate Findings exvivo_start Brain Tissue Collection homogenization Tissue Homogenization exvivo_start->homogenization autoradiography Autoradiography exvivo_start->autoradiography lcms LC-MS Analysis homogenization->lcms autoradiography->exvivo_end lcms->exvivo_end

Caption: Experimental workflow for investigating MK-3168 uptake variability.

Factors_Influencing_MK3168_Brain_Uptake cluster_biological Biological Factors cluster_technical Technical Factors FAAH FAAH Distribution Uptake [11C]MK-3168 Uptake Variability FAAH->Uptake Pgp P-gp Expression Pgp->Uptake CBF Cerebral Blood Flow CBF->Uptake BBB BBB Integrity BBB->Uptake Motion Patient Motion Motion->Uptake PVE Partial Volume Effect PVE->Uptake Attenuation Attenuation Correction Attenuation->Uptake Metabolism Radiotracer Metabolism Metabolism->Uptake

Caption: Factors influencing the variability of [11C]MK-3168 brain uptake.

P_glycoprotein_Regulation_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Nuclear Receptors & Transcription Factors cluster_kinases Kinase Pathways Xenobiotics Xenobiotics PXR PXR/CAR Xenobiotics->PXR activate Inflammation Inflammation NFkB NF-κB Inflammation->NFkB activate Stress Stress AP1 AP-1 Stress->AP1 activate Pgp_Expression P-glycoprotein Expression/Activity PXR->Pgp_Expression increase NFkB->Pgp_Expression increase AP1->Pgp_Expression increase PKC Protein Kinase C PKC->Pgp_Expression decrease activity Src Src Kinase Src->Pgp_Expression decrease activity

Caption: Simplified signaling pathways regulating P-glycoprotein expression and activity.

References

Best practices for quality control of the [11C]MK-3168 radiotracer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the quality control of the [11C]MK-3168 radiotracer.

Frequently Asked Questions (FAQs)

Q1: What is [11C]MK-3168 and what is its primary application?

A1: [11C]MK-3168 is a potent and reversible radiotracer for the fatty acid amide hydrolase (FAAH) enzyme.[1] It is used in Positron Emission Tomography (PET) imaging to visualize and quantify FAAH in the brain.[2][3][4][5]

Q2: What are the key quality control parameters for [11C]MK-3168?

A2: The primary quality control parameters for [11C]MK-3168, as with most PET radiopharmaceuticals, include radiochemical purity, specific activity, radionuclidic identity and purity, pH, and sterility.[4][6][7]

Q3: What is the precursor for the synthesis of [11C]MK-3168?

A3: The synthesis of [11C]MK-3168 involves the reaction of the precursor molecule, N-desmethyl-MK-3168, with [11C]methyl iodide ([11C]CH3I).[2][3]

Q4: What are the typical acceptance criteria for the quality control of [11C]MK-3168?

A4: The following table summarizes the generally accepted criteria for the release of [11C]MK-3168 for clinical or preclinical use.

ParameterAcceptance Criteria
Radiochemical Purity ≥ 95%
Specific Activity ≥ 37 GBq/µmol (1 Ci/µmol) at the time of injection
Radionuclidic Identity Confirmed as Carbon-11
Radionuclidic Purity ≥ 99.5%
pH of final product 4.5 - 7.5
Visual Inspection Clear, colorless solution, free of particulate matter
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)
Sterility No microbial growth (testing is typically performed post-release due to the short half-life of 11C)[6]

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the synthesis and quality control of [11C]MK-3168.

Issue 1: Low Radiochemical Yield

Q: My radiochemical yield for [11C]MK-3168 is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low radiochemical yield can stem from several factors throughout the synthesis process.

  • Problem: Inefficient trapping of [11C]CO2 or poor conversion to [11C]CH4.

    • Solution: Ensure the cryogenic trap or molecular sieves are functioning correctly.[8] Check the efficiency of the nickel catalyst used for the reduction of [11C]CO2.[9]

  • Problem: Suboptimal production of [11C]CH3I.

    • Solution: Verify the temperature of the iodination furnace and the flow rate of the carrier gas.[9] Ensure the iodine source is not depleted.

  • Problem: Inefficient N-[11C]methylation reaction.

    • Solution: Confirm the purity and integrity of the N-desmethyl-MK-3168 precursor. Optimize the reaction temperature and time. Ensure the appropriate base is used to facilitate the reaction.

  • Problem: Loss of product during HPLC purification.

    • Solution: Check for leaks in the HPLC system. Ensure the mobile phase composition is optimal for the separation and elution of [11C]MK-3168. Verify that the collection window for the product peak is set correctly.

Issue 2: Low Radiochemical Purity

Q: The radiochemical purity of my [11C]MK-3168 batch is below the acceptance criterion of 95%. What steps should I take?

A: Low radiochemical purity indicates the presence of radioactive impurities.

  • Problem: Unreacted [11C]CH3I or other radiolabeled byproducts.

    • Solution: Optimize the HPLC purification method to ensure complete separation of [11C]MK-3168 from impurities. This may involve adjusting the mobile phase gradient, flow rate, or using a different column.[8][10]

  • Problem: Radiolysis of the product.

    • Solution: Minimize the synthesis and purification time. Consider the addition of a radical scavenger, such as ethanol or ascorbic acid, to the final formulation.[11]

  • Problem: Impure precursor.

    • Solution: Verify the chemical purity of the N-desmethyl-MK-3168 precursor using appropriate analytical techniques (e.g., NMR, MS).

Issue 3: Low Specific Activity

Q: I am struggling to achieve a high specific activity for [11C]MK-3168. What are the likely sources of carrier carbon-12 and how can I minimize them?

A: Low specific activity is caused by contamination with non-radioactive carbon-12.

  • Problem: Carbon dioxide contamination in the target gas or from the cyclotron target itself.[12]

    • Solution: Use high-purity nitrogen gas for the target. Ensure the cyclotron target is clean and well-maintained.

  • Problem: Introduction of atmospheric CO2 during synthesis.

    • Solution: Ensure all reaction vessels and transfer lines are properly sealed and purged with an inert gas.

  • Problem: Carbon-12 contamination from reagents or the synthesis module.

    • Solution: Use high-purity reagents. Thoroughly clean the synthesis module between runs to remove any residual carbon-containing compounds.[9]

Experimental Protocols

1. Radiochemical Purity and Identity Determination by HPLC

  • Objective: To determine the radiochemical purity of [11C]MK-3168 and confirm its identity by comparing its retention time to that of a non-radioactive MK-3168 reference standard.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.

  • Method:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used. The exact gradient should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm.

    • Procedure: a. Inject a small aliquot of the non-radioactive MK-3168 reference standard to determine its retention time. b. Inject an aliquot of the final [11C]MK-3168 product. c. Monitor the chromatogram from both the UV and radioactivity detectors. d. Confirm that the major radioactive peak co-elutes with the reference standard. e. Calculate the radiochemical purity by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks in the chromatogram.[10]

2. Specific Activity Calculation

  • Objective: To determine the specific activity of the [11C]MK-3168 batch.

  • Method:

    • From the HPLC analysis, determine the concentration of the non-radioactive MK-3168 in the final product by comparing the peak area from the UV detector to a standard curve of known concentrations.

    • Measure the total radioactivity of the final product using a calibrated dose calibrator.

    • Calculate the specific activity using the following formula: Specific Activity (GBq/µmol) = Total Radioactivity (GBq) / Amount of MK-3168 (µmol)

3. pH Determination

  • Objective: To ensure the pH of the final [11C]MK-3168 formulation is within the acceptable range for intravenous injection.

  • Method:

    • Withdraw a small droplet of the final product.

    • Apply the droplet to a calibrated pH strip.

    • Compare the color of the strip to the provided chart to determine the pH.[4]

Visualizations

Quality_Control_Workflow cluster_synthesis [11C]MK-3168 Synthesis cluster_qc Quality Control Testing cluster_release Product Disposition Cyclotron [11C]CO2 Production Synthon [11C]CH3I Synthesis Cyclotron->Synthon Radiolabeling N-[11C]methylation Synthon->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Final Product Formulation Purification->Formulation Visual Visual Inspection Formulation->Visual pH pH Measurement Visual->pH HPLC HPLC Analysis (Radiochemical Purity & Identity) pH->HPLC SA Specific Activity Calculation HPLC->SA Endotoxin Bacterial Endotoxin Test SA->Endotoxin Reject Reject Batch SA->Reject If any spec fails Sterility Sterility Test (Post-Release) Endotoxin->Sterility Release Release for Use Sterility->Release If all specs met

Caption: Workflow for the synthesis and quality control of [11C]MK-3168.

Troubleshooting_Low_RCP Start Low Radiochemical Purity Detected CheckHPLC Review HPLC Chromatogram - Unidentified peaks? - Poor peak shape? Start->CheckHPLC CheckPrecursor Verify Precursor Purity CheckHPLC->CheckPrecursor Good Separation OptimizeHPLC Optimize HPLC Method - Adjust mobile phase - Change column CheckHPLC->OptimizeHPLC Poor Separation CheckRadiolysis Assess for Radiolysis - High radioactivity concentration? - Long synthesis time? CheckPrecursor->CheckRadiolysis Precursor is Pure PurifyPrecursor Re-purify Precursor CheckPrecursor->PurifyPrecursor Precursor is Impure AddScavenger Add Radical Scavenger to Formulation CheckRadiolysis->AddScavenger Radiolysis Suspected Rerun Re-run Synthesis & QC CheckRadiolysis->Rerun No Evidence of Radiolysis OptimizeHPLC->Rerun PurifyPrecursor->Rerun AddScavenger->Rerun

Caption: Troubleshooting guide for low radiochemical purity of [11C]MK-3168.

References

Validation & Comparative

Comparing MK-3168 with other FAAH PET tracers like [11C]CURB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positron emission tomography (PET) tracer is critical for the successful in vivo imaging of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. This guide provides a detailed comparison of two prominent FAAH PET tracers, MK-3168 and [¹¹C]CURB, summarizing their key characteristics, experimental data, and imaging protocols.

Introduction to FAAH and its Imaging

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[1] By regulating anandamide levels, FAAH plays a crucial role in various physiological processes, including pain, inflammation, and neuropsychiatric conditions.[2] Inhibition of FAAH is a promising therapeutic strategy for several disorders, making the in vivo quantification of FAAH activity with PET imaging a valuable tool in drug development and neuroscience research.[1]

Overview of MK-3168 and [¹¹C]CURB

[¹¹C]MK-3168 is a reversible inhibitor of FAAH developed as a PET tracer.[3][4] In contrast, [¹¹C]CURB is an irreversible inhibitor of FAAH, meaning it forms a covalent bond with the enzyme.[5][6] This fundamental difference in binding mechanism influences their pharmacokinetic modeling and the interpretation of imaging data.

Quantitative Data Comparison

Table 1: In Vivo Performance Characteristics of MK-3168 and [¹¹C]CURB in Humans

Parameter[¹¹C]MK-3168[¹¹C]CURB
Binding Type ReversibleIrreversible
Primary Outcome Measure Volume of Distribution (VT)Net Influx Rate (Ki) or λk₃
Brain Uptake (SUV) High and uniform across gray matter; ~3.0 at 20 min, ~2.0 at 90 min[4]High brain uptake, peaking at ~14.2 SUV in plasma at 84 seconds[7]
Test-Retest Reliability Information not readily availableExcellent; 9% test-retest variability for λk₃[8]
Kinetic Model 2-Tissue Compartment Model[4]Irreversible 2-Tissue Compartment Model[5][7]

Table 2: Preclinical In Vivo Data in Rodents

Parameter[¹¹C]MK-3168[¹¹C]CURB
Species Rhesus MonkeyRat
Brain Uptake (SUV) Good brain uptake with FAAH-specific signal[8]High brain uptake (SUV of 1.6-2.4 at 5 min)[5][6]
Specificity Blockade with a FAAH inhibitor showed a total-to-nonspecific signal ratio of ~2:1[9]Pretreatment with FAAH inhibitors (URB694 or URB597) reduced binding by 70-80%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for PET imaging with MK-3168 and [¹¹C]CURB.

[¹¹C]MK-3168 PET Imaging Protocol (Human)

A representative human PET imaging protocol for [¹¹C]MK-3168 involves the following steps:

  • Subject Preparation: Subjects are typically fasted for a minimum of 4 hours before the scan. An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling.

  • Radiotracer Administration: A bolus injection of [¹¹C]MK-3168 (e.g., ~370 MBq) is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes immediately following the injection.

  • Arterial Blood Sampling: Continuous arterial blood sampling is performed for the initial minutes of the scan, followed by discrete manual samples at specified time points throughout the scan to measure the arterial input function.

  • Data Analysis: The resulting PET data are reconstructed and analyzed using a 2-tissue compartment model to estimate the volume of distribution (VT) in various brain regions.[4]

[¹¹C]CURB PET Imaging Protocol (Human)

A typical human PET imaging protocol for [¹¹C]CURB is as follows:

  • Subject Preparation: Similar to the MK-3168 protocol, subjects are fasted and intravenous lines are placed for tracer injection and arterial blood sampling.[7]

  • Radiotracer Administration: A bolus injection of [¹¹C]CURB (e.g., 370 ± 40 MBq) is administered intravenously over a 1-minute period.[5]

  • PET Scan Acquisition: A dynamic PET scan is performed for 60-90 minutes.[5][7]

  • Arterial Blood Sampling: Arterial blood is sampled continuously for the initial period of the scan, followed by manual samples at various time points to determine the arterial input function.[7]

  • Data Analysis: The PET data are analyzed using an irreversible 2-tissue compartment model to calculate the net influx rate (Ki) or the composite parameter λk₃, which reflects FAAH activity.[5][7]

Visualizing the FAAH Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1R Binds to FAAH FAAH Anandamide->FAAH Hydrolysis by ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine NAPE_PLD NAPE-PLD NAPE_PLD->Anandamide MembraneLipids Membrane Lipids MembraneLipids->NAPE_PLD Synthesis

Caption: FAAH signaling pathway in a neuron.

PET_Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (Fasting, IV lines) Injection IV Injection of Radiotracer SubjectPrep->Injection Radiotracer Radiotracer Synthesis ([11C]MK-3168 or [11C]CURB) Radiotracer->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Reconstruction Image Reconstruction PET_Scan->Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TC model) Blood_Sampling->Kinetic_Modeling Reconstruction->Kinetic_Modeling Outcome_Measures Quantification (VT, Ki, or λk3) Kinetic_Modeling->Outcome_Measures

Caption: General workflow for a PET imaging study.

Conclusion

Both MK-3168 and [¹¹C]CURB are valuable tools for imaging FAAH in the brain. The choice between these tracers may depend on the specific research question. The reversible nature of MK-3168 may be advantageous for receptor occupancy studies, while the irreversible binding of [¹¹C]CURB provides a robust measure of enzyme activity. The excellent test-retest reliability of [¹¹C]CURB makes it particularly suitable for longitudinal studies monitoring changes in FAAH levels. Further head-to-head comparative studies would be beneficial to provide a more definitive guide for tracer selection.

References

The Crucial Next Step: A Comparative Guide to the Post-Mortem Validation of MK-3168 PET Findings

Author: BenchChem Technical Support Team. Date: November 2025

A pressing need exists within the neuroimaging and drug development communities for a direct cross-validation of in-vivo [11C]MK-3168 Positron Emission Tomography (PET) findings with post-mortem brain tissue analysis. To date, published research has not established this direct correlative evidence. This guide provides a comprehensive framework for such a validation study, drawing upon established methodologies for other PET tracers and the existing data on [11C]MK-3168. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to bridge the gap between in-vivo imaging and post-mortem ground truth.

[11C]MK-3168 is a promising PET tracer for the in-vivo quantification of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a therapeutic target for various neurological and psychiatric disorders.[1][2] While in-vivo studies in rhesus monkeys and humans have demonstrated its potential, a definitive validation through post-mortem tissue analysis remains a critical, unaddressed milestone.[1][3] Such a study would unequivocally confirm that the PET signal accurately reflects the density of FAAH in the brain.

This guide outlines the necessary experimental protocols, summarizes the existing data for [11C]MK-3168, and provides a clear workflow for a comparative validation study.

Comparative Data on [11C]MK-3168 Binding and In-Vivo Performance

The following tables summarize the currently available data on [11C]MK-3168 from in-vitro and in-vivo non-human primate and human studies. This information forms the basis for a future cross-validation study.

Table 1: In-Vitro Binding Affinity of MK-3168 [1]

SpeciesBrain RegionBinding Affinity (Kd) (nM)Maximum Binding Capacity (Bmax) (pmol/g tissue)
RatCortex0.8 ± 0.11.5 ± 0.1
Rhesus MonkeyCortex1.0 ± 0.20.5 ± 0.1
HumanCortex1.2 ± 0.30.4 ± 0.1

Table 2: In-Vivo [11C]MK-3168 PET Performance in Rhesus Monkeys [1]

Brain RegionStandardized Uptake Value (SUV) at 45 minBlockade with FAAH Inhibitor (%)
Frontal Cortex~3.5>90
Striatum~3.2>90
Hippocampus~3.0>90
Cerebellum~1.5Not reported

Experimental Protocols for Cross-Validation

A successful cross-validation study requires meticulous adherence to established protocols for both in-vivo PET imaging and post-mortem tissue analysis.

In-Vivo [11C]MK-3168 PET Imaging Protocol
  • Subject Selection: Recruit a cohort of subjects who have consented to brain donation upon death.

  • Radiotracer Synthesis: Synthesize [11C]MK-3168 with high radiochemical purity (>95%) and molar activity.[1]

  • PET Scan Acquisition:

    • Administer a bolus injection of [11C]MK-3168 intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • Perform arterial blood sampling to measure the arterial input function and radiometabolites.[3]

  • Data Analysis:

    • Perform kinetic modeling of the PET data to estimate the total volume of distribution (VT) in various brain regions.

    • Use a reference tissue model, if a suitable reference region with negligible FAAH density is identified, to derive binding potential (BPND).

Post-Mortem Brain Tissue Analysis Protocol
  • Tissue Procurement: Following the subject's death, procure the brain with a short post-mortem interval.

  • Tissue Processing:

    • Dissect the brain into relevant regions of interest.

    • Snap-freeze the tissue samples and store them at -80°C.

    • Section the frozen tissue blocks at a thickness of 20 µm using a cryostat.

  • In-Vitro Autoradiography:

    • Thaw-mount the tissue sections onto microscope slides.

    • Incubate the sections with a tritiated form of MK-3168 ([3H]MK-3168) at a concentration near its Kd.[1]

    • To determine non-specific binding, incubate an adjacent set of sections with [3H]MK-3168 in the presence of a high concentration of a potent FAAH inhibitor.

    • Wash the slides to remove unbound radioligand.

    • Expose the slides to a phosphor imaging plate or autoradiographic film.

  • Data Analysis:

    • Quantify the autoradiographic signal in various brain regions using densitometry.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Visualizing the Path to Validation

The following diagrams illustrate the key experimental workflow for the proposed cross-validation study and the signaling pathway of FAAH.

G cluster_invivo In-Vivo PET Imaging cluster_postmortem Post-Mortem Analysis cluster_correlation Cross-Validation subject Human Subject pet_scan [11C]MK-3168 PET Scan subject->pet_scan pet_data PET Data (V_T, BP_ND) pet_scan->pet_data correlation Correlate PET and Autoradiography Data pet_data->correlation brain Post-Mortem Brain autorad [3H]MK-3168 Autoradiography brain->autorad autorad_data Autoradiography Data (Specific Binding) autorad->autorad_data autorad_data->correlation

Caption: Experimental workflow for the cross-validation of MK-3168 PET findings.

G cluster_pathway FAAH Signaling Pathway anandamide Anandamide (AEA) faah FAAH anandamide->faah Hydrolysis arachidonic_acid Arachidonic Acid faah->arachidonic_acid ethanolamine Ethanolamine faah->ethanolamine mk3168 [11C]MK-3168 mk3168->faah Inhibition pet_signal PET Signal mk3168->pet_signal Detection

Caption: Simplified signaling pathway of FAAH and the action of [11C]MK-3168.

By undertaking the rigorous cross-validation study outlined in this guide, the scientific community can definitively establish the utility of [11C]MK-3168 as a reliable biomarker for FAAH. This will, in turn, accelerate the development of novel therapeutics targeting the endocannabinoid system for the treatment of a range of debilitating neurological and psychiatric conditions.

References

A Head-to-Head Comparison of Reversible vs. Irreversible FAAH PET Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between reversible and irreversible radioligands for Positron Emission Tomography (PET) imaging of Fatty Acid Amide Hydrolase (FAAH) is a critical decision that influences experimental design and data interpretation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Visualizing and quantifying FAAH in the living brain with PET is crucial for understanding its role in various neurological and psychiatric disorders and for the development of FAAH-targeted therapeutics. The two main classes of PET ligands used for this purpose, reversible and irreversible binders, each present distinct advantages and disadvantages.

Quantitative Performance Comparison

The selection of a PET ligand is often guided by its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for representative reversible and irreversible FAAH PET ligands.

Table 1: In Vitro Binding Affinity and Potency

LigandTypeTarget SpeciesKᵢ (nM)IC₅₀ (nM)
[¹¹C]MK-3168ReversibleHuman-1.0 ± 0.6
OL-135ReversibleRat4.747.3 ± 2.9
[¹¹C]CURBIrreversibleRat, Human--
[¹⁸F]PF-9811IrreversibleRat, Human--
PF-3845IrreversibleHuman-230

Kᵢ (inhibition constant) reflects the binding affinity of the ligand to the enzyme. A lower Kᵢ indicates higher affinity. IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Table 2: In Vivo Brain Uptake and Distribution

LigandTypeSpeciesPeak SUVTime to PeakDistribution Volume (Vₜ)
[¹¹C]MK-3168ReversibleHuman~3.020 minAvailable upon request
[¹¹C]CURBIrreversibleRat1.6 - 2.45 minNot applicable
[¹¹C]CURBIrreversibleHuman14.2 (plasma)-Not applicable
[¹⁸F]PF-9811IrreversibleRatGood brain uptake-Not applicable

SUV (Standardized Uptake Value) is a semi-quantitative measure of radiotracer uptake in tissue. Vₜ (Total Distribution Volume) is a quantitative measure of tracer distribution in tissue, reflecting the equilibrium between tissue and plasma concentrations, and is a key parameter for reversible ligands.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between these two classes of ligands lies in their interaction with the FAAH enzyme.

FAAH Ligand Binding Mechanisms cluster_0 Reversible Ligand cluster_1 Irreversible Ligand Rev_Ligand Reversible Ligand FAAH_R FAAH Enzyme Rev_Ligand->FAAH_R Binds to active site FAAH_R->Rev_Ligand Dissociates Complex_R Ligand-Enzyme Complex (Transient) FAAH_R->Complex_R Irrev_Ligand Irreversible Ligand FAAH_I FAAH Enzyme Irrev_Ligand->FAAH_I Binds and reacts with catalytic serine Complex_I Covalently Modified Enzyme (Permanent) FAAH_I->Complex_I Forms covalent bond

A diagram illustrating the binding mechanisms of reversible and irreversible FAAH ligands.

Irreversible ligands, such as [¹¹C]CURB and [¹⁸F]PF-9811, form a covalent bond with a catalytic serine residue in the active site of the FAAH enzyme. This "suicide" inhibition mechanism leads to the accumulation of the radiotracer in regions with high FAAH expression. In contrast, reversible ligands like [¹¹C]MK-3168 bind to the active site non-covalently, reaching a state of equilibrium between bound and unbound ligand. This dynamic process allows for the quantification of enzyme availability.

Experimental Protocols

Accurate and reproducible data are paramount in PET imaging studies. Below are detailed methodologies for key experiments in the evaluation of FAAH PET ligands.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is used to determine the potency of a compound in inhibiting FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

  • Test compound and a known FAAH inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer.

  • In the 96-well plate, add the assay buffer, followed by the test compound or vehicle control.

  • Add the FAAH enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to each well.

  • Immediately measure the fluorescence (excitation ~340-360 nm, emission ~450-465 nm) in kinetic mode for 10-60 minutes at 37°C.

  • Calculate the rate of reaction and determine the IC₅₀ value for the test compound.

PET Imaging Protocol in Human Subjects

This protocol outlines the general procedure for conducting a FAAH PET study in humans.

Patient Preparation:

  • Obtain informed consent from all participants.

  • Subjects should fast for at least 4 hours prior to the scan.

  • Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling.

Radiotracer Administration and PET Scan:

  • Administer a bolus injection of the radiolabeled FAAH ligand (e.g., 185 to 370 MBq of [¹¹C]MK-3168).

  • Commence dynamic PET scanning of the brain immediately after injection and continue for 90-120 minutes.

Arterial Blood Sampling:

  • Collect arterial blood samples continuously for the first few minutes post-injection, followed by discrete samples at increasing intervals throughout the scan.

  • Measure the radioactivity in whole blood and plasma.

  • Analyze plasma samples to determine the fraction of unmetabolized radiotracer over time.

Data Analysis:

  • Reconstruct the dynamic PET images.

  • For irreversible ligands, use an irreversible two-tissue compartment model to estimate the net influx rate (Kᵢ).

  • For reversible ligands, use a suitable kinetic model (e.g., two-tissue compartment model) to estimate the total distribution volume (Vₜ).

Logical Workflow for Ligand Selection

The choice between a reversible and an irreversible FAAH PET ligand depends on the specific research question.

Start Start: Define Research Question Question What is the primary goal of the study? Start->Question EnzymeActivity Measure FAAH enzyme activity/density Question->EnzymeActivity Enzyme Activity Occupancy Measure target occupancy by a therapeutic drug Question->Occupancy Target Occupancy Irreversible Select an Irreversible Ligand (e.g., [¹¹C]CURB, [¹⁸F]PF-9811) EnzymeActivity->Irreversible Reversible Select a Reversible Ligand (e.g., [¹¹C]MK-3168) Occupancy->Reversible Analysis_I Kinetic analysis using irreversible models (e.g., Patlak plot) to determine Ki Irreversible->Analysis_I Analysis_R Kinetic analysis using reversible models to determine Vt and BPnd Reversible->Analysis_R End End: Interpret Results Analysis_I->End Analysis_R->End

Decision workflow for selecting a FAAH PET ligand.

Conclusion

Both reversible and irreversible FAAH PET ligands are valuable tools for neuroscience research and drug development. Irreversible ligands excel at measuring enzyme activity and are well-suited for studies investigating baseline FAAH levels or changes in enzyme expression. Reversible ligands, on the other hand, are indispensable for quantifying target occupancy, a critical component of clinical trials for novel FAAH inhibitors. The choice of ligand should be carefully considered based on the specific aims of the study, and the experimental protocols should be rigorously followed to ensure high-quality, reproducible data. This guide provides a foundational understanding to aid researchers in making an informed decision for their FAAH PET imaging studies.

Unveiling the Link: Correlating MK-3168 Binding with Anandamide Elevation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Neuroscientists and Drug Developers

The development of therapies targeting the endocannabinoid system holds significant promise for a range of neurological and psychiatric disorders. A key strategy involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Elevating anandamide levels through FAAH inhibition is a therapeutic goal, and the ability to quantify this effect in vivo is crucial for drug development. This guide provides a comparative analysis of the use of the positron emission tomography (PET) tracer, [11C]MK-3168, to measure FAAH occupancy and its correlation with changes in anandamide levels, supported by experimental data and protocols.

Correlating FAAH Occupancy with Anandamide Levels: A Clinical Snapshot

A pivotal study investigating the FAAH inhibitor JNJ-42165279 in healthy volunteers provides a direct correlation between brain FAAH occupancy, as measured by [11C]MK-3168 PET imaging, and the subsequent increase in both plasma and cerebrospinal fluid (CSF) anandamide concentrations.[1] This study demonstrates the utility of MK-3168 as a biomarker for target engagement of FAAH inhibitors.

FAAH Inhibitor Dose (JNJ-42165279)Brain FAAH Occupancy (%)Fold Increase in Plasma AnandamideFold Increase in CSF Anandamide
2.5 mg>50Approx. 10-fold (at lowest dose)Significant Increase
5 mgAppreciableData not specifiedData not specified
≥10 mg96 - 98 (Saturation)Data not specifiedSignificant Increase

Table 1: Correlation of JNJ-42165279 dose with brain FAAH occupancy measured by [11C]MK-3168 PET and corresponding changes in anandamide levels. Data extracted from a clinical study in healthy volunteers.[1]

Experimental Protocols

[11C]MK-3168 PET Imaging Protocol for FAAH Occupancy

This protocol is based on methodologies employed in clinical trials assessing FAAH inhibitors.[1][2]

  • Radiotracer Administration: A bolus injection of [11C]MK-3168 (typically 185 to 370 MBq) is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.

  • Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan to measure the arterial input function, which is crucial for kinetic modeling.

  • Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unmetabolized parent radiotracer over time.

  • Kinetic Modeling: Time-activity curves for different brain regions are generated. A two-tissue compartment model is often used to estimate the total distribution volume (VT) of [11C]MK-3168.

  • FAAH Occupancy Calculation: FAAH occupancy is determined by comparing the VT in baseline scans (without FAAH inhibitor) to post-treatment scans using the following formula: Occupancy (%) = 100 × (VT_baseline - VT_postdrug) / VT_baseline.

Anandamide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the quantification of anandamide in biological matrices like plasma or CSF, synthesized from established methods.[3][4][5][6][7]

  • Sample Preparation:

    • To 200 µL of plasma or CSF, add an internal standard (e.g., anandamide-d8).

    • Perform liquid-liquid extraction with a non-polar solvent such as toluene or a mixture of ethyl acetate and hexane.

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Extraction and Concentration:

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution, typically using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and its internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of anandamide standards.

    • Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Process and Pathway

FAAH_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_pre Anandamide (AEA) CB1R_pre CB1 Receptor Anandamide_pre->CB1R_pre Binds to Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling NAPE_PLD->Anandamide_pre FAAH FAAH Anandamide_post->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to MK3168 MK-3168 MK3168->FAAH Binds to (PET Tracer) FAAH_Inhibitor FAAH Inhibitor (e.g., JNJ-42165279) FAAH_Inhibitor->FAAH Inhibits

Caption: Anandamide signaling and FAAH inhibition pathway.

Experimental_Workflow cluster_0 Clinical Study cluster_1 Data Analysis Subject Human Subject Baseline_PET Baseline [11C]MK-3168 PET Scan Subject->Baseline_PET FAAH_Inhibitor_Admin Administer FAAH Inhibitor (e.g., JNJ-42165279) Baseline_PET->FAAH_Inhibitor_Admin Post_Treatment_PET Post-Treatment [11C]MK-3168 PET Scan FAAH_Inhibitor_Admin->Post_Treatment_PET Blood_CSF_Sample Collect Blood/CSF Samples FAAH_Inhibitor_Admin->Blood_CSF_Sample PET_Analysis PET Image Analysis & Kinetic Modeling Post_Treatment_PET->PET_Analysis LCMS_Analysis LC-MS/MS Analysis of Anandamide Blood_CSF_Sample->LCMS_Analysis FAAH_Occupancy Calculate FAAH Occupancy (%) PET_Analysis->FAAH_Occupancy Correlation Correlate FAAH Occupancy with Anandamide Changes FAAH_Occupancy->Correlation Anandamide_Levels Quantify Anandamide Levels LCMS_Analysis->Anandamide_Levels Anandamide_Levels->Correlation

Caption: Experimental workflow for correlating FAAH occupancy with anandamide levels.

Comparison with Alternative FAAH PET Tracers

While [11C]MK-3168 is a valuable tool, other PET tracers for FAAH have been developed, each with distinct characteristics.

PET TracerTypeKey Characteristics
[11C]MK-3168 Reversible InhibitorHigh brain uptake and specific signal; suitable for quantifying FAAH availability and occupancy studies.[8][9]
[11C]CURB Irreversible InhibitorMeasures FAAH activity rather than availability; has been used in human studies to map FAAH distribution.[10][11]
[18F]DOPP Irreversible InhibitorA fluorine-18 labeled tracer, offering the advantage of a longer half-life compared to carbon-11, which facilitates distribution to satellite imaging centers.[11]

Table 2: Comparison of [11C]MK-3168 with alternative FAAH PET tracers.

The choice of tracer depends on the specific research question. For quantifying target engagement and guiding dose selection for reversible FAAH inhibitors, a reversible tracer like [11C]MK-3168 is highly suitable. Irreversible tracers may be more appropriate for measuring enzyme activity and have been used to study changes in FAAH levels in different conditions.[12]

Conclusion

The PET tracer [11C]MK-3168 serves as a powerful in vivo tool for quantifying FAAH in the human brain. Clinical data robustly demonstrates that the binding potential of MK-3168, and thus FAAH occupancy by an inhibitor, directly correlates with increases in the endogenous substrate, anandamide. This relationship is fundamental for the clinical development of FAAH inhibitors, enabling researchers to confirm target engagement, optimize dosing, and understand the pharmacodynamic effects of these novel therapeutic agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and drug developers working to advance therapies targeting the endocannabinoid system.

References

A Comparative Guide to Biomarkers for Target Engagement of FAAH Inhibitors: Validating MK-3168

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to assess the target engagement of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a central focus on the validation of the positron emission tomography (PET) tracer, MK-3168. The following sections present quantitative data from clinical studies, detailed experimental protocols for key biomarker assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to FAAH Inhibition and the Need for Target Engagement Biomarkers

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which has therapeutic potential for a range of conditions including pain, anxiety, and inflammatory disorders.[2][3] To ensure the effectiveness and safety of novel FAAH inhibitors, it is crucial to have reliable biomarkers to confirm that the drug is engaging its target in the intended tissues, particularly the brain. This guide explores and compares several such biomarkers.

Comparison of Key Biomarkers for FAAH Target Engagement

The validation of a target engagement biomarker is critical for the clinical development of FAAH inhibitors. Here, we compare three primary methods: direct measurement of brain FAAH occupancy using the PET tracer [¹¹C]MK-3168, ex vivo measurement of FAAH activity in peripheral blood leukocytes, and quantification of the pharmacodynamic effect by measuring plasma and cerebrospinal fluid (CSF) levels of the FAAH substrate, anandamide.

The following table summarizes quantitative data from a clinical study with the FAAH inhibitor JNJ-42165279, which utilized all three biomarker modalities, allowing for a direct comparison.[4]

BiomarkerMethodAnalyte/MeasurementDose of JNJ-42165279ResultReference
Brain FAAH Occupancy [¹¹C]MK-3168 PETPercent occupancy of FAAH in the brain2.5 mg (single dose, at trough)>50%[4]
10 mg (single dose, at trough)>80%[4]
10, 25, and 50 mg (single dose, at Cmax)96–98% (saturation)[4]
Leukocyte FAAH Activity FAAH Activity AssayInhibition of FAAH activity in leukocytes10 mg (multiple ascending dose)Rapid and maximal inhibition[5]
Pharmacodynamic Response LC-MS/MSFold increase in plasma Anandamide (AEA)10–100 mg (single dose)5.5–10-fold increase[4]
Fold increase in CSF Anandamide (AEA)10, 25, and 75 mg (daily for 7 days)~45-fold, ~41-fold, and ~77-fold increase, respectively[4]

Table 1: Comparison of quantitative data for different FAAH target engagement biomarkers from a clinical study with JNJ-42165279.

Another FAAH inhibitor, PF-04457845, has also been studied in clinical trials where leukocyte FAAH activity and plasma fatty acid amide concentrations were monitored.

BiomarkerMethodAnalyte/MeasurementDose of PF-04457845ResultReference
Leukocyte FAAH Activity FAAH Activity AssayInhibition of FAAH activity in leukocytes≥0.3 mg (single dose)>97% inhibition[6]
≥0.5 mg (once daily)>97% inhibition[6]
Pharmacodynamic Response LC-MS/MSFold increase in plasma Anandamide (AEA)Efficacious doses in preclinical models3- to 5-fold increase[7]
Fold increase in brain Anandamide (AEA)Efficacious doses in preclinical models5- to 7-fold increase[7]

Table 2: Quantitative biomarker data from studies with the FAAH inhibitor PF-04457845.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2AG 2-AG MGL MGL 2AG->MGL Degradation CB1R CB1 Receptor 2AG->CB1R Activates AEA Anandamide (AEA) AEA->CB1R Retrograde Signaling FAAH FAAH AEA->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NAPE_PLD NAPE-PLD NAPE_PLD->AEA Synthesis FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

FAAH Signaling Pathway

Experimental_Workflow cluster_pet [¹¹C]MK-3168 PET Imaging cluster_leukocyte Leukocyte FAAH Activity Assay cluster_anandamide Plasma/CSF Anandamide Measurement PET_Tracer Administer [¹¹C]MK-3168 PET_Scan Perform PET Scan PET_Tracer->PET_Scan PET_Analysis Image Analysis to Determine FAAH Occupancy PET_Scan->PET_Analysis Blood_Sample Collect Blood Sample Leukocyte_Isolation Isolate Leukocytes Blood_Sample->Leukocyte_Isolation FAAH_Assay Perform FAAH Activity Assay Leukocyte_Isolation->FAAH_Assay Fluid_Sample Collect Plasma or CSF Extraction Lipid Extraction Fluid_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Patient Patient Dosed with FAAH Inhibitor Patient->PET_Tracer Patient->Blood_Sample Patient->Fluid_Sample

References

How does [11C]MK-3168 performance differ between animal species?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the positron emission tomography (PET) tracer, [¹¹C]MK-3168, across different animal species. [¹¹C]MK-3168 is a radioligand designed to image fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. Understanding its behavior in various preclinical models is crucial for translating findings to human studies.

In Vitro Binding Characteristics

Tissue homogenate binding studies using [³H]MK-3168 have demonstrated its high affinity for FAAH in the cortex of rats, rhesus monkeys, and humans. The binding parameters, including the dissociation constant (Kd) and maximum binding capacity (Bmax), are summarized below.

SpeciesTissueKd (nM)Bmax (nM)Bmax/Kd
RatCortex0.6 ± 0.143 ± 473 ± 11
Rhesus MonkeyCortex1.4 ± 0.221 ± 315 ± 1
HumanCortex0.8 ± 0.215 ± 119 ± 6
Data presented as mean ± SD from three independent experiments.[1]

These in vitro findings indicate that MK-3168 binds with high affinity to FAAH across the tested species. Notably, the Bmax/Kd ratio, an indicator of the signal-to-noise ratio in PET imaging, is highest in rats. The comparable Bmax/Kd ratios for rhesus monkeys and humans suggest that the in vivo specific signal of [¹¹C]MK-3168 in rhesus monkeys could be predictive of that in humans.[1][2]

In Vivo Performance and Pharmacokinetics

PET imaging studies have been conducted to evaluate the in vivo performance of [¹¹C]MK-3168, revealing species-specific differences in brain uptake, distribution, and metabolism.

Brain Uptake and Distribution

In rhesus monkeys , [¹¹C]MK-3168 exhibits good brain penetration and accumulates in regions known to have high FAAH expression, such as the frontal cortex, striatum, and hippocampus.[1] The total-to-nonspecific signal ratio in these animals was found to be approximately 2:1.[1]

In humans , PET studies have shown high and uniform uptake of [¹¹C]MK-3168 in gray matter regions, with a standardized uptake value (SUV) of approximately 3.0 at 20 minutes and 2.0 at 90 minutes post-injection.[3] While a heterogeneous distribution is observed in rhesus monkeys, the profile in humans is more homogeneous. It is important to note that the concentration of FAAH in the human brain is estimated to be about one-third of that in the rat brain.

In rats , a brain-to-plasma concentration ratio of 7:1 was observed at 2 hours following a 2 mg/kg oral dose of the non-radiolabeled MK-3168, indicating excellent brain penetration.[2]

Metabolism

Studies in rhesus monkeys have indicated that in vivo PET imaging with some earlier FAAH tracer candidates was complicated by the presence of brain-penetrant radiolabeled metabolites.[1] While specific comparative data on the metabolism of [¹¹C]MK-3168 across different species is limited in the currently available literature, the successful translation of this tracer to human studies suggests that its metabolic profile is favorable.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of the key experimental protocols used in the evaluation of [¹¹C]MK-3168.

Tissue Homogenate Binding Assay

Tissue_Homogenate_Binding_Assay cluster_preparation Tissue Preparation tissue Brain Cortex (Rat, Rhesus, Human) homogenize Homogenize in Buffer centrifuge1 Centrifuge resuspend Resuspend Pellet centrifuge2 Centrifuge Again final_pellet Final Pellet (Membrane Fraction) incubation incubation final_pellet->incubation filtration filtration incubation->filtration washing washing filtration->washing scintillation scintillation washing->scintillation data_analysis data_analysis scintillation->data_analysis

The binding affinity of [³H]MK-3168 was determined using brain cortex tissue from rats, rhesus monkeys, and humans. The tissue was homogenized in a buffer, followed by a series of centrifugation and resuspension steps to isolate the membrane fraction. These membranes were then incubated with varying concentrations of [³H]MK-3168. The reaction was terminated by rapid filtration, and the amount of bound radioligand was quantified using liquid scintillation counting. The dissociation constant (Kd) and maximum number of binding sites (Bmax) were then calculated from this data.[1]

PET Imaging in Rhesus Monkeys

Rhesus_PET_Imaging_Workflow anesthesia anesthesia catheterization catheterization anesthesia->catheterization positioning positioning catheterization->positioning injection injection positioning->injection scan scan injection->scan reconstruction reconstruction scan->reconstruction roi roi reconstruction->roi blood_sampling blood_sampling modeling modeling blood_sampling->modeling roi->modeling

For in vivo PET imaging, rhesus monkeys were anesthetized and positioned in the PET scanner. [¹¹C]MK-3168 was administered intravenously, and dynamic PET scans were acquired over a period of 90 to 120 minutes. Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer in the plasma, which is used to generate an input function for kinetic modeling. The PET images were reconstructed, and regions of interest (ROIs) were drawn on the images to obtain time-activity curves for different brain regions. These curves, along with the arterial input function, were then used in pharmacokinetic models to estimate parameters such as the binding potential (BP), which reflects the density of available FAAH enzymes. For blockade experiments, a potent FAAH inhibitor was administered prior to the radiotracer to determine the level of nonspecific binding.[1]

References

Comparative Analysis of MK-3168 PET Data: A Review of Current Findings in Healthy and Diseased Populations

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of MK-3168 positron emission tomography (PET) data between healthy and diseased populations is not yet available in published literature. While the PET tracer [11C]MK-3168 has been utilized to study the distribution and occupancy of fatty acid amide hydrolase (FAAH) in healthy human subjects, quantitative data from patient cohorts remains unpublished. This guide, therefore, presents the available data for healthy populations and explores the potential application of MK-3168 in various disease states by examining findings from studies using other FAAH PET tracers.

MK-3168 is a reversible PET tracer designed to image the FAAH enzyme, a key regulator of the endocannabinoid system.[1][2] Inhibition of FAAH is a therapeutic target for a range of conditions, including anxiety disorders, pain, and neurodegenerative diseases.[3][4][5] Understanding the baseline levels and activity of FAAH in both healthy and diseased states is crucial for the development of novel therapeutics targeting this enzyme.

Quantitative PET Data in Healthy Volunteers

A study involving the FAAH inhibitor JNJ-42165279 utilized [11C]MK-3168 PET to determine FAAH occupancy in healthy volunteers.[3] The study provides valuable baseline data on the tracer's uptake in the brain.

ParameterBrain RegionValueReference
Standardized Uptake Value (SUV)Gray Matter~3.0 at 20 min[3]
Standardized Uptake Value (SUV)Gray Matter~2.0 at 90 min[3]

Note: While the total distribution volume (VT), a more quantitative measure of tracer binding, was determined in this study, the specific values for the baseline condition in healthy volunteers are not detailed in the publication.[6]

Experimental Protocol: [11C]MK-3168 PET Imaging in Healthy Volunteers

The following protocol is based on the methodology described in the study of JNJ-42165279 in healthy volunteers.[3][7]

1. Radiotracer Administration:

  • A bolus injection of [11C]MK-3168 is administered intravenously.

  • The target radioactivity dose is in the range of 185 to 370 megabecquerels (MBq).[7]

2. PET Scan Acquisition:

  • Dynamic PET scans are initiated at the time of tracer injection.

  • Scans are typically acquired over a 90-minute period.[3]

3. Arterial Blood Sampling:

  • Arterial blood samples are collected throughout the scan to measure the concentration of the parent tracer and its radiometabolites, which is necessary for kinetic modeling.[6]

4. Image Analysis:

  • Time-activity curves are generated for various brain regions of interest.

  • Kinetic modeling, such as a two-tissue reversible model, is applied to the data to estimate parameters like the total distribution volume (VT), which reflects the density of available FAAH enzymes.[1]

Visualizing the Experimental Workflow

G cluster_preparation Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Radiotracer [11C]MK-3168 Synthesis Injection Intravenous Injection (185-370 MBq) Radiotracer->Injection Volunteer Healthy Volunteer Screening Volunteer->Injection PET_Scan 90-minute Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling TACs Generate Time-Activity Curves PET_Scan->TACs Modeling Kinetic Modeling (e.g., 2T Reversible Model) Blood_Sampling->Modeling TACs->Modeling Outcome Estimate Quantitative Parameters (e.g., VT, SUV) Modeling->Outcome

Caption: Experimental workflow for [11C]MK-3168 PET imaging in healthy volunteers.

The Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to increased levels of AEA, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anxiolysis.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention AEA_Syn Anandamide (AEA) Synthesis AEA_Uptake AEA Uptake AEA_Syn->AEA_Uptake AEA FAAH FAAH Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Hydrolysis AEA_Uptake->FAAH CB1_R CB1 Receptor AEA_Uptake->CB1_R Binds to Signaling Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1_R->Signaling FAAH_Inhibitor FAAH Inhibitor (e.g., JNJ-42165279) FAAH_Inhibitor->FAAH Inhibits

Caption: Simplified FAAH signaling pathway and the mechanism of FAAH inhibitors.

FAAH PET Imaging in Diseased Populations: Insights from [11C]CURB Studies

While MK-3168 data in patients is not yet available, studies using another FAAH PET tracer, [11C]CURB, provide valuable insights into the potential alterations of the FAAH system in disease.

A study in patients with Social Anxiety Disorder (SAD) found elevated whole-brain FAAH levels compared to healthy controls.[4] Another study investigating chronic pain patients with opioid use disorder (OUD) reported altered FAAH levels, with higher levels in those with OUD and lower levels in those without OUD compared to healthy controls.[8]

PopulationTracerKey FindingPotential ImplicationReference
Social Anxiety Disorder[11C]CURBElevated whole-brain FAAH levelsMay indicate lower anandamide concentrations, contributing to anxiety pathophysiology.[4]
Chronic Pain with OUD[11C]CURBHigher whole-brain FAAH levels vs. Healthy ControlsAltered endocannabinoid tone may be associated with opioid use disorder in the context of chronic pain.[8]
Chronic Pain without OUD[11C]CURBLower whole-brain FAAH levels vs. Healthy ControlsMay reflect a different neurobiological response to chronic pain and opioid exposure.[8]

These findings highlight the potential of FAAH PET imaging to elucidate the neurobiology of various disorders and to serve as a biomarker for patient stratification and treatment response monitoring in clinical trials of FAAH inhibitors. Future studies with [11C]MK-3168 in these and other patient populations are anticipated to provide more specific quantitative data to further this field of research.

References

A Comparative Guide to the Test-Retest Reliability of [¹¹C]MK-3168 PET Imaging for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the test-retest reliability of [¹¹C]MK-3168 Positron Emission Tomography (PET) imaging with an alternative tracer, [¹¹C]CURB, for quantifying the fatty acid amide hydrolase (FAAH) enzyme in the human brain. The information is intended for researchers, scientists, and drug development professionals working in neuropharmacology and molecular imaging.

Introduction

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1] Inhibition of FAAH is a promising therapeutic strategy for various neurological and psychiatric disorders. PET imaging with radiotracers targeting FAAH allows for the in vivo quantification of enzyme activity and occupancy by therapeutic drug candidates. [¹¹C]MK-3168 is a reversible inhibitor of FAAH developed as a PET tracer.[2][3] This guide assesses its test-retest reliability, a critical measure for its utility in longitudinal studies and clinical trials, and compares it with the alternative irreversible FAAH tracer, [¹¹C]CURB.

Quantitative Data Presentation

The following table summarizes the available test-retest reliability data for [¹¹C]MK-3168 and [¹¹C]CURB.

PET TracerTargetBinding TypeTest-Retest Variability (TRV)Intraclass Correlation Coefficient (ICC)
[¹¹C]MK-3168 FAAHReversible<12%[4]Not Reported
[¹¹C]CURB FAAHIrreversible9%[5]0.79[5]

Note: The test-retest variability for [¹¹C]MK-3168 is reported as a general value from a first-in-human study.[4] Detailed data across specific brain regions and the intraclass correlation coefficient were not available in the reviewed literature.

Experimental Protocols

The protocol for [¹¹C]MK-3168 PET imaging in humans is based on kinetic modeling studies.

  • Subject Preparation: Subjects are typically fasted for at least 6 hours before the scan. An intravenous catheter is inserted for radiotracer injection and an arterial line may be placed for blood sampling to measure the arterial input function.

  • Radiotracer Administration: A bolus injection of [¹¹C]MK-3168 is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scans are acquired for approximately 90-120 minutes following tracer injection.

  • Arterial Blood Sampling: If an arterial line is used, serial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Data Analysis: Time-activity curves (TACs) for different brain regions are generated from the dynamic PET images. The total distribution volume (VT) of the tracer is determined using a suitable kinetic model, often a two-tissue compartment model.[4]

The protocol for [¹¹C]CURB PET imaging is well-established from test-retest reliability studies.

  • Subject Preparation: Subjects undergo a physical and neurological examination, and routine laboratory tests. A custom-fitted thermoplastic mask is used to minimize head movement during the scan.

  • Radiotracer Administration: A saline solution of [¹¹C]CURB (typically around 370 ± 40 MBq) is injected intravenously over a 1-minute period using an infusion pump.[6]

  • PET Scan Acquisition: Dynamic PET data are acquired in list mode for 90 minutes.[7][8]

  • Arterial Blood Sampling: Arterial blood is sampled throughout the scan to determine the arterial input function and for metabolite analysis.

  • Data Analysis: Regional time-activity curves are generated. The composite parameter λk₃ (an index of FAAH activity) is estimated using an irreversible two-tissue compartment model with a plasma input function.[5]

Mandatory Visualizations

FAAH_Signaling_Pathway cluster_synthesis Anandamide Synthesis cluster_degradation Anandamide Degradation cluster_signaling Downstream Signaling NAPE N-Arachidonoyl phosphatidylethanolamine Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD FAAH FAAH Enzyme Anandamide->FAAH CB1R CB1 Receptor Anandamide->CB1R CB2R CB2 Receptor Anandamide->CB2R Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Cellular_Effects Cellular Effects (e.g., neuromodulation) CB1R->Cellular_Effects CB2R->Cellular_Effects

PET_Test_Retest_Workflow cluster_preparation Participant Preparation cluster_scan1 Test Scan cluster_interval Inter-scan Interval cluster_scan2 Retest Scan cluster_analysis Data Analysis Screening Screening & Informed Consent Fasting Fasting Screening->Fasting Tracer1 [11C]MK-3168 or [11C]CURB Injection Fasting->Tracer1 PET1 Dynamic PET Scan 1 Tracer1->PET1 Blood1 Arterial Blood Sampling 1 Tracer1->Blood1 Interval Washout Period (e.g., 1-2 months) PET1->Interval TACs Generate Time-Activity Curves (TACs) PET1->TACs Blood1->TACs Tracer2 [11C]MK-3168 or [11C]CURB Injection Interval->Tracer2 PET2 Dynamic PET Scan 2 Tracer2->PET2 Blood2 Arterial Blood Sampling 2 Tracer2->Blood2 PET2->TACs Blood2->TACs KineticModel Kinetic Modeling (e.g., 2-TC model) TACs->KineticModel Reliability Calculate Test-Retest Reliability (TRV, ICC) KineticModel->Reliability

References

The Role of MK-3168 in Advancing CNS Drug Discovery: A Comparative Review of FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – The development of therapies for Central Nervous System (CNS) disorders remains a significant challenge in modern medicine. A promising therapeutic target in this area is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids like anandamide. Inhibition of FAAH is hypothesized to offer therapeutic benefits for conditions such as anxiety, mood disorders, and pain. The validation of drugs targeting FAAH in the brain has been significantly advanced by the use of the positron emission tomography (PET) tracer, [11C]MK-3168. This review provides a comparative analysis of clinical studies that have utilized [11C]MK-3168 and other PET tracers to evaluate the efficacy of FAAH inhibitors, with a focus on JNJ-42165279 and PF-04457845.

Introduction to MK-3168 and FAAH Inhibition

MK-3168 is not a therapeutic agent itself, but a radiolabeled compound ([11C]-6) that allows for the in-vivo imaging and quantification of FAAH in the brain using PET scans.[1][2][3] By measuring the baseline levels of FAAH and then assessing the degree to which an investigational drug blocks the binding of [11C]MK-3168, researchers can determine the drug's target engagement and occupancy in the CNS. This is a crucial step in the clinical development of FAAH inhibitors, as it provides evidence that the drug is reaching its intended target at therapeutic doses.[4][5]

The rationale for inhibiting FAAH lies in its role in the endocannabinoid system. FAAH breaks down anandamide, a neurotransmitter that has analgesic, anxiolytic, and antidepressant effects. By inhibiting FAAH, the levels of anandamide are increased, potentially providing therapeutic relief in a range of CNS disorders without the undesirable side effects associated with direct cannabinoid receptor agonists.[1]

Comparative Analysis of FAAH Inhibitors

This guide compares two prominent FAAH inhibitors that have been evaluated in clinical trials using PET imaging: JNJ-42165279 and PF-04457845.

JNJ-42165279

JNJ-42165279 is a selective and reversible FAAH inhibitor that has been studied for its potential in treating mood and anxiety disorders.[6] Clinical studies have utilized [11C]MK-3168 PET to determine the brain FAAH occupancy of JNJ-42165279 in healthy volunteers.

Quantitative Data from [11C]MK-3168 PET Studies

Dose of JNJ-42165279FAAH Occupancy in BrainFold Increase in Plasma Anandamide (AEA)Fold Increase in CSF Anandamide (AEA)
2.5 mg (single dose, at trough)>50%--
5 mg (single dose)Appreciable--
10 mg (single dose)>95% (96-98% at Cmax)5.5 - 10 fold~45 fold (after 7 days)
25 mg (single dose)96-98% at Cmax5.5 - 10 fold~41 fold (after 7 days)
50 mg (single dose)96-98% at Cmax5.5 - 10 fold-
75 mg (daily for 7 days)--~77 fold

Data compiled from multiple sources.[4][7][8]

Clinical Efficacy in Social Anxiety Disorder (SAD)

A proof-of-concept, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg daily for 12 weeks) in 149 subjects with SAD.[9]

EndpointJNJ-42165279Placebop-value
Change in LSAS Total Score-29.4-22.4Not significant
≥30% Improvement in LSAS42.4%23.6%0.04
CGI-I "Much/Very Much Improved"44.1%23.6%0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement.[9][10]

While the primary endpoint was not met, JNJ-42165279 showed a significant improvement in the percentage of responders, suggesting an anxiolytic effect.[9]

PF-04457845

PF-04457845 is another potent and selective, but irreversible, FAAH inhibitor.[11][12] Its brain occupancy has been assessed using the PET tracer [11C]CURB.[9][13]

Quantitative Data from [11C]CURB PET Studies

Dose of PF-04457845FAAH Inhibition in BrainFold Increase in Fatty Acid Amides
1 mg (single dose)>95%3.5 - 10 fold
4 mg (single dose)>91%-
20 mg (single dose)>91%-

Data compiled from multiple sources.[9][11][13]

Clinical Efficacy in Cannabis Withdrawal

A phase 2a randomized controlled trial investigated the efficacy of PF-04457845 (4 mg per day) for the treatment of cannabis withdrawal and dependence in men.[10]

EndpointPF-04457845Placebop-value
Reduction in Cannabis Withdrawal Symptoms (Day 1)Significant-0.048
Reduction in Cannabis Withdrawal Symptoms (Day 2)Significant-0.035

PF-04457845 was found to be effective in reducing the symptoms of cannabis withdrawal.[10] However, in a separate trial for pain due to osteoarthritis of the knee, PF-04457845 failed to show efficacy compared to placebo.[14]

Experimental Protocols

[11C]MK-3168 PET Imaging for JNJ-42165279 Occupancy

Study Design: An open-label, adaptive dose design study was conducted in healthy volunteers.[7][15] The study consisted of baseline [11C]MK-3168 PET scans, followed by post-treatment scans after single and multiple doses of JNJ-42165279.[15]

Participants: Healthy male and female volunteers.

Drug and Tracer Administration:

  • JNJ-42165279: Administered orally at doses ranging from 2.5 mg to 50 mg.[7]

  • [11C]MK-3168: A target range of 185 to 370 MBq was administered intravenously as a bolus for each PET scan.[15]

PET Imaging:

  • Dynamic PET scans were acquired for a duration of up to 120 minutes.

  • Arterial blood sampling was performed to obtain an input function for kinetic modeling.

  • A two-tissue compartment reversible model was used for quantification of [11C]MK-3168 binding.[7]

  • FAAH occupancy was calculated as the percentage reduction in the binding potential of [11C]MK-3168 after JNJ-42165279 administration compared to baseline.

[11C]CURB PET Imaging for PF-04457845 Occupancy

Study Design: A study involving healthy volunteers who underwent test-retest [11C]CURB scans and baseline and blocking scans with PF-04457845.[9]

Participants: Five healthy volunteers for the test-retest part and six for the blocking study.[9]

Drug and Tracer Administration:

  • PF-04457845: Administered orally at doses of 1, 4, or 20 mg.[9]

  • [11C]CURB: Administered intravenously for each PET scan.

PET Imaging:

  • Dynamic PET scans were performed.

  • An irreversible two-tissue compartment model with a plasma input function was used to estimate the composite parameter λk3, an index of FAAH activity.[9]

  • FAAH inhibition was determined by the percentage decrease in λk3 values after PF-04457845 administration.[9]

Visualizations

FAAH Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_synthesis AEA_release AEA Release Anandamide_synthesis->AEA_release AEA_uptake AEA Uptake AEA_release->AEA_uptake Uptake CB1R CB1 Receptor AEA_release->CB1R Binds to FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine AEA_uptake->FAAH CB1R->Depolarization Inhibits Neurotransmitter Release (Retrograde Signaling) FAAH_Inhibitor FAAH Inhibitor (e.g., JNJ-42165279) FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH signaling pathway and the mechanism of FAAH inhibitors.

Experimental Workflow for FAAH Occupancy Study

Experimental_Workflow cluster_screening Screening & Enrollment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis P1 Recruit Healthy Volunteers P2 Informed Consent & Eligibility Screening P1->P2 I1 Baseline [11C]MK-3168 PET Scan P2->I1 I2 Administer FAAH Inhibitor (e.g., JNJ-42165279) I1->I2 I4 Arterial Blood Sampling I3 Post-Dose [11C]MK-3168 PET Scan I2->I3 A1 Kinetic Modeling of PET Data I3->A1 I4->A1 Plasma Input Function A2 Calculate Baseline FAAH Binding A1->A2 A3 Calculate Post-Dose FAAH Binding A1->A3 A4 Determine FAAH Occupancy (%) A2->A4 A3->A4

Caption: Workflow for a clinical study using [11C]MK-3168 to determine FAAH occupancy.

Conclusion

The use of PET tracers like [11C]MK-3168 has been instrumental in the clinical development of FAAH inhibitors for CNS disorders. By providing a quantitative measure of target engagement in the brain, these imaging studies offer crucial insights into the dose-response relationship of investigational drugs. The comparative data on JNJ-42165279 and PF-04457845 highlight the utility of this approach. While JNJ-42165279 showed promising signals of efficacy in social anxiety disorder at doses that result in high FAAH occupancy, the clinical development of FAAH inhibitors has faced challenges, as exemplified by the mixed results for PF-04457845 in different indications and the tragic outcome of the BIA 10-2474 trial.[1][16] These findings underscore the importance of careful dose selection and thorough preclinical and clinical evaluation. Moving forward, PET imaging with tracers such as [11C]MK-3168 will continue to be a vital tool in the quest for safe and effective treatments for a range of debilitating CNS disorders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MK-3168 (12C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Procedural Guide for the Proper Disposal of MK-3168, Ensuring Laboratory Safety and Regulatory Compliance.

This document provides crucial safety and logistical information for the proper disposal of MK-3168 (12C), a potent fatty acid amide hydrolase (FAAH) inhibitor. Given that a specific Safety Data Sheet (SDS) for MK-3168 is not publicly available, this guidance is synthesized from general best practices for the disposal of small molecule pharmaceuticals, chlorinated organic compounds, and, where applicable, radiolabeled compounds ([11C]-MK-3168). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Characterization of MK-3168 Waste

Before disposal, it is essential to characterize the waste stream containing MK-3168. The appropriate disposal route depends on whether the waste is in solid or liquid form, its concentration, and if it is the radiolabeled ([11C]) version.

Waste Stream Key Characteristics Primary Hazard Class
Unused/Expired MK-3168 Solid (crystalline) or in solution.Chemical (Pharmaceutical)
Contaminated Labware Glass vials, pipette tips, gloves, etc.Chemical / Biohazard (if applicable)
Liquid Waste Solutions containing MK-3168.Hazardous Chemical (Halogenated Organic)
[11C]-MK-3168 Waste Solid or liquid, radioactive.Radioactive, Chemical

Disposal Procedures for Non-Radioactive MK-3168

Researchers handling non-radioactive MK-3168 must follow protocols for hazardous chemical waste disposal. As MK-3168 is a chlorinated organic compound, it falls under the category of halogenated organic waste.

Experimental Protocol for Disposal:

  • Segregation: At the point of generation, segregate all waste contaminated with MK-3168 from other waste streams. Use clearly labeled, dedicated hazardous waste containers. Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal and reduce costs[1].

  • Containerization:

    • Solid Waste: Collect unused or expired solid MK-3168 and contaminated disposable labware (e.g., weigh boats, gloves, wipes) in a designated, puncture-resistant, and leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect liquid waste containing MK-3168 in a compatible, sealed, and labeled waste container. Do not mix with aqueous or non-halogenated organic waste[1]. Ensure the container is stored in a well-ventilated area, away from ignition sources.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("MK-3168"), and the primary hazard(s) (e.g., "Toxic," "Halogenated Organic Compound").

  • Accumulation: Store the waste in a designated satellite accumulation area within the laboratory. Ensure compliance with all local and institutional regulations regarding storage time limits.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended disposal method for chlorinated organic residues is high-temperature incineration[2][3]. Do not dispose of MK-3168 down the drain or in regular trash[4][5].

Disposal Procedures for Radiolabeled [11C]-MK-3168

The carbon-11 isotope used in [11C]-MK-3168 has a very short half-life of approximately 20.39 minutes. This allows for a decay-in-storage approach to manage the radioactive hazard.

Experimental Protocol for Disposal:

  • Segregation and Shielding: Collect all waste contaminated with [11C]-MK-3168 in designated radioactive waste containers with appropriate shielding (e.g., lead pigs for vials).

  • Decay-in-Storage:

    • Store the radioactive waste in a secure, designated radioactive materials area for a minimum of 10 half-lives (approximately 204 minutes or 3.4 hours). In practice, holding the waste for 24 hours is a common and safe approach to ensure decay to background levels.

    • The storage area must be properly labeled with "Caution: Radioactive Material."

  • Monitoring: After the decay period, monitor the waste container with a suitable radiation detection meter (e.g., a Geiger counter) to confirm that the radioactivity has returned to background levels.

  • De-identification: Before final disposal, all radioactive symbols on the waste containers and items must be defaced or removed.

  • Final Disposal:

    • Once confirmed to be non-radioactive, the waste must be evaluated for its chemical hazards.

    • Dispose of the now non-radioactive MK-3168 waste following the procedures for hazardous chemical waste as outlined in the previous section.

Emergency Spill Procedures

In the event of a spill of MK-3168:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the liquid.

    • For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Waste Disposal: Collect all cleanup materials (absorbent, contaminated PPE, etc.) in a sealed, labeled hazardous waste container for proper disposal.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with institutional policy.

Logical Workflow for MK-3168 Disposal

The following diagram illustrates the decision-making process for the proper disposal of MK-3168 waste.

MK3168_Disposal_Workflow MK-3168 Disposal Decision Workflow start Generate MK-3168 Waste is_radioactive Is the waste radiolabeled with 11C? start->is_radioactive decay Decay-in-Storage (min. 10 half-lives) is_radioactive->decay Yes chemical_waste Segregate as Halogenated Organic Waste is_radioactive->chemical_waste No monitor Monitor for Radioactivity decay->monitor monitor->decay Above Background deface Deface Radioactive Labels monitor->deface At Background deface->chemical_waste liquid_solid Liquid or Solid Waste? chemical_waste->liquid_solid liquid_container Collect in Sealed Liquid Waste Container liquid_solid->liquid_container Liquid solid_container Collect in Lined Solid Waste Container liquid_solid->solid_container Solid label_waste Label as 'Hazardous Waste' liquid_container->label_waste solid_container->label_waste ehs_pickup Arrange for EHS Pickup (Incineration) label_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of MK-3168.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of MK-3168, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Handling Guidance for MK-3168 (12C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MK-3168 (12C), a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor utilized as a Positron Emission Tomography (PET) tracer.[1][2][3] Given its cytotoxic potential, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling MK-3168 (12C). These recommendations are based on general guidelines for handling cytotoxic compounds.[4][5][6]

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile or latex gloves.Prevents dermal absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of protection based on a risk assessment, especially when handling powders or creating aerosols.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of MK-3168 (12C) is critical to maintaining a safe workspace.

I. Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • PPE: Wear appropriate PPE, including double gloves and a lab coat, when unpacking the compound.

  • Storage: Store MK-3168 (12C) in a designated, clearly labeled, and restricted-access area. The storage location should be a cool, dry, and well-ventilated space, away from incompatible materials.

II. Handling and Preparation
  • Designated Area: All handling of MK-3168 (12C) must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work environment.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the handling area.

III. Administration (In Vitro/In Vivo)
  • Trained Personnel: Only trained personnel should handle and administer the compound.

  • Careful Handling: Exercise extreme caution to avoid splashes, aerosols, and direct contact.

  • Animal Handling: If used in animal studies, handle animal waste and bedding as potentially contaminated for a designated period, as the compound and its metabolites may be excreted.

IV. Decontamination and Cleaning
  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: All equipment used for handling MK-3168 (12C) should be decontaminated or disposed of as cytotoxic waste.

  • PPE Disposal: Dispose of all used PPE as cytotoxic waste.

V. Disposal
  • Waste Segregation: All waste contaminated with MK-3168 (12C), including empty vials, pipette tips, gloves, gowns, and cleaning materials, must be segregated into clearly labeled cytotoxic waste containers.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of cytotoxic waste. Do not dispose of this material in the regular trash or sewer system.

Visualizing Workflows and Mechanisms

To further clarify procedural steps and the compound's mechanism, the following diagrams are provided.

G Figure 1: MK-3168 (12C) Handling Workflow cluster_prep Preparation cluster_handling Handling & Administration cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_compound Retrieve and Prepare MK-3168 (12C) prep_area->prep_compound handle_exp Conduct Experiment prep_compound->handle_exp handle_decon Decontaminate Work Area and Equipment handle_exp->handle_decon disp_waste Segregate and Dispose of Contaminated Waste handle_decon->disp_waste disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_handwash Wash Hands Thoroughly disp_ppe->disp_handwash

Caption: This diagram illustrates the sequential workflow for safely handling MK-3168 (12C).

G Figure 2: MK-3168 (12C) Mechanism of Action mk3168 MK-3168 (12C) faah FAAH Enzyme mk3168->faah Inhibits inactivated_products Inactivated Products faah->inactivated_products Metabolizes endocannabinoids Endocannabinoids (e.g., Anandamide) endocannabinoids->faah Substrate

Caption: This diagram depicts how MK-3168 (12C) inhibits the FAAH enzyme.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3168 (12C)
Reactant of Route 2
Reactant of Route 2
MK-3168 (12C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.